(Iodomethyl)cyclopentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
iodomethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11I/c7-5-6-3-1-2-4-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMSKQUKLVSSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376290 | |
| Record name | Iodomethylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27935-87-1 | |
| Record name | Iodomethylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (iodomethyl)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (Iodomethyl)cyclopentane from Cyclopentylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for the preparation of (iodomethyl)cyclopentane from cyclopentylmethanol. This transformation is a key step in the synthesis of various pharmaceutical intermediates and fine chemicals, where the introduction of an iodomethyl group facilitates further functionalization through nucleophilic substitution reactions. This document provides a comparative analysis of the direct iodination via the Appel reaction and a two-step approach involving tosylation followed by the Finkelstein reaction. Detailed experimental protocols, reaction mechanisms, and data are presented to enable researchers to select and implement the most suitable method for their specific needs.
Overview of Synthetic Strategies
The conversion of the primary alcohol, cyclopentylmethanol, to the corresponding iodide, this compound, involves the substitution of the hydroxyl group with an iodine atom. Two robust and widely employed methods for this transformation are:
-
Method A: The Appel Reaction: A one-step direct conversion utilizing triphenylphosphine (B44618) and iodine. This method is known for its mild reaction conditions and generally high yields.
-
Method B: Two-Step Tosylation and Finkelstein Reaction: This approach involves the initial conversion of the alcohol to a tosylate, a good leaving group, followed by a nucleophilic substitution with an iodide salt. This two-step sequence offers an alternative pathway, particularly when the Appel reaction conditions may not be suitable for other functional groups present in the molecule.
Physicochemical and Spectroscopic Data
A summary of key physical and spectroscopic data for the starting material and the final product is provided in Table 1 for ease of reference during reaction monitoring and product characterization.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Cyclopentylmethanol | C₆H₁₂O | 100.16 | 161-163 | 0.927 | 3.52 (d, 2H), 1.95 (m, 1H), 1.70-1.40 (m, 8H), 1.25 (t, 1H) | 68.5, 43.1, 29.3, 25.4 |
| This compound | C₆H₁₁I | 210.06 | 78 (17 mmHg) | 1.614 | Consistent with structure | (Predicted) 40.8, 32.5, 25.1, 9.7 |
Note: NMR data for cyclopentylmethanol is typical and may vary slightly based on solvent and concentration. Predicted 13C NMR data for this compound is provided for reference.
Method A: The Appel Reaction
The Appel reaction provides a direct and efficient method for the conversion of primary alcohols to alkyl iodides under mild conditions.[1] The reaction proceeds through the formation of an alkoxyphosphonium iodide intermediate, which then undergoes an SN2 displacement by the iodide ion to yield the desired product and triphenylphosphine oxide as a byproduct.
Reaction Mechanism
The mechanism of the Appel reaction for the iodination of cyclopentylmethanol is illustrated below.
Caption: Mechanism of the Appel Reaction for Iodination.
Experimental Protocol
Materials:
-
Cyclopentylmethanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add iodine (1.2 equivalents) portion-wise.
-
Stir the resulting mixture at 0 °C for 15-30 minutes.
-
Add a solution of cyclopentylmethanol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess iodine.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.
Expected Yield and Purity
The Appel reaction is generally high-yielding, with expected yields for primary alcohols often in the range of 80-95%. The purity of the final product after chromatographic purification is typically high, often exceeding 98%. A certificate of analysis for a commercial sample of this compound reported a purity of 99.14% by GC.
Method B: Two-Step Tosylation and Finkelstein Reaction
This method provides a reliable alternative to the Appel reaction. It involves the activation of the hydroxyl group by converting it to a tosylate, followed by a nucleophilic substitution with sodium iodide in what is known as the Finkelstein reaction.
Reaction Workflow
The two-step synthesis of this compound from cyclopentylmethanol is depicted in the following workflow diagram.
Caption: Workflow for the two-step synthesis.
Experimental Protocols
Step 1: Synthesis of Cyclopentylmethyl Tosylate
Materials:
-
Cyclopentylmethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine (B128534)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cyclopentylmethanol (1.0 equivalent) in anhydrous dichloromethane in a flask under an inert atmosphere and cool to 0 °C.
-
Add pyridine (1.5 equivalents) or triethylamine (1.5 equivalents) to the solution.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours, or until TLC analysis shows completion.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude cyclopentylmethyl tosylate, which can often be used in the next step without further purification.
Step 2: Finkelstein Reaction - Synthesis of this compound
Materials:
-
Cyclopentylmethyl tosylate
-
Sodium iodide (NaI)
-
Acetone, anhydrous
Procedure:
-
Dissolve the crude cyclopentylmethyl tosylate (1.0 equivalent) in anhydrous acetone.
-
Add sodium iodide (1.5 - 2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The precipitation of sodium tosylate is often observed.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter to remove the precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
Expected Yield and Purity
The tosylation of primary alcohols typically proceeds in high yield (90-98%). The subsequent Finkelstein reaction is also very efficient, with yields generally exceeding 90%. The overall yield for the two-step process is expected to be in the range of 80-90%. The purity of the final product after purification is comparable to that obtained from the Appel reaction.
Comparison of Methods
Both the Appel reaction and the two-step tosylation-Finkelstein sequence are effective methods for the synthesis of this compound. The choice between the two often depends on practical considerations.
Table 2: Comparison of Synthetic Methods
| Feature | Method A: Appel Reaction | Method B: Tosylation-Finkelstein |
| Number of Steps | One | Two |
| Reagents | PPh₃, I₂, Imidazole | TsCl, Pyridine; NaI |
| Byproducts | Triphenylphosphine oxide | Pyridinium hydrochloride, Sodium tosylate |
| Advantages | Direct conversion, mild conditions | Avoids phosphorus-based reagents, well-established |
| Disadvantages | Removal of triphenylphosphine oxide can be challenging | Two separate reaction and workup steps |
Conclusion
This technical guide has provided a comprehensive overview of two reliable methods for the synthesis of this compound from cyclopentylmethanol. For a direct and efficient conversion, the Appel reaction is an excellent choice. Alternatively, the two-step tosylation followed by a Finkelstein reaction offers a robust and high-yielding pathway. The detailed experimental protocols and comparative data presented herein are intended to assist researchers in the successful synthesis of this valuable chemical intermediate. Careful execution of the described procedures and appropriate purification techniques will ensure a high yield and purity of the final product.
References
(Iodomethyl)cyclopentane chemical properties and structure
An In-depth Technical Guide to (Iodomethyl)cyclopentane: Chemical Properties and Structure
Abstract
This compound is a halogenated cycloalkane of significant interest in organic synthesis. Its utility stems from the presence of a reactive carbon-iodine bond, which serves as a versatile handle for introducing the cyclopentylmethyl moiety into a wide range of molecular architectures. This document provides a comprehensive overview of the chemical properties, structure, reactivity, and key experimental protocols related to this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identifiers
This compound consists of a five-membered cyclopentane (B165970) ring attached to an iodomethyl group (-CH₂I). The carbon-iodine bond is the most reactive site in the molecule, making it an excellent substrate for nucleophilic substitution reactions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 27935-87-1[1][3][4] |
| Molecular Formula | C₆H₁₁I[1][2][4][5][6] |
| SMILES | C1CCC(C1)CI[1][2][5][6] |
| InChI | InChI=1S/C6H11I/c7-5-6-3-1-2-4-6/h6H,1-5H2[1][5] |
| InChIKey | DUMSKQUKLVSSII-UHFFFAOYSA-N[1][2][3][5] |
| MDL Number | MFCD03453190[4][6] |
Physicochemical Properties
This compound is a liquid at room temperature, with properties that make it suitable for various synthetic applications. The data presented below is a compilation from multiple sources.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 210.06 g/mol [1][3][6] |
| Monoisotopic Mass | 209.99055 Da[1][5] |
| Appearance | Clear colorless to pale yellow to orange liquid[2] |
| Boiling Point | 78 °C at 17 mmHg[4]; 190.6 °C at 760 mmHg[7] |
| Density | 1.604 g/mL[8]; 1.614 g/mL[4]; 1.633 g/mL[7] |
| Refractive Index | 1.542[4]; 1.5345-1.5385 (@ 20°C)[2]; 1.54-1.544[7] |
| Flash Point | 76.7 °C[7] |
| Vapour Pressure | 0.746 mmHg at 25°C[7] |
| LogP (Predicted) | 3.7[1][5]; 2.6116[6][7] |
| Purity | ≥98%[2][6] |
Reactivity and Synthetic Applications
The primary reactivity of this compound is centered on the iodomethyl group. The carbon-iodine bond is relatively weak and polarized, making the carbon atom electrophilic and the iodide ion an excellent leaving group.
Nucleophilic Substitution (Sₙ2) Reactions
The molecule readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles.[3] This mechanism involves a backside attack on the electrophilic carbon, leading to the displacement of the iodide ion in a single, concerted step.[3] This reactivity makes it a valuable precursor for synthesizing a range of cyclopentane derivatives. For example, reaction with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like DMF yields (azidomethyl)cyclopentane.[3]
Caption: General mechanism for an Sₙ2 reaction involving this compound.
Role in Complex Molecule Synthesis
Halogenated cycloalkanes like this compound are crucial intermediates in organic synthesis.[3] The cyclopentane scaffold is a common structural motif in many natural products and pharmacologically active molecules. The iodo-substituent provides a reactive site for further chemical modifications, including the formation of organometallic reagents or participation in coupling reactions, enabling the construction of more complex molecular architectures.[3]
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been developed. The most common and efficient methods are detailed below.
This is a classic and highly effective method for preparing alkyl iodides.[3]
-
Principle: The reaction involves treating a more readily available alkyl halide, such as (bromomethyl)cyclopentane (B151954), with an excess of sodium iodide in a suitable solvent like acetone (B3395972). The equilibrium is driven towards the product because sodium iodide is soluble in acetone, while the resulting sodium bromide is not and precipitates out of the solution.
-
Methodology:
-
Dissolve (bromomethyl)cyclopentane (1.0 equivalent) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add sodium iodide (typically 1.5-3.0 equivalents) to the solution.
-
Heat the mixture to reflux and stir for several hours (reaction progress can be monitored by TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature. The precipitated sodium bromide is removed by filtration.
-
The acetone is removed from the filtrate under reduced pressure.
-
The residue is taken up in a water-immiscible solvent (e.g., diethyl ether) and washed with water and then with a dilute solution of sodium thiosulfate (B1220275) (to remove any residual iodine).
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated to yield crude this compound.
-
Purification is typically achieved by vacuum distillation.
-
References
- 1. This compound | C6H11I | CID 2762531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98+%, stab. with copper 5 g | Request for Quote [thermofisher.com]
- 3. This compound | 27935-87-1 | Benchchem [benchchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. PubChemLite - this compound (C6H11I) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. guidechem.com [guidechem.com]
- 8. iodomethylcyclopentane [stenutz.eu]
An In-depth Technical Guide to (Iodomethyl)cyclopentane
CAS Number: 27935-87-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Iodomethyl)cyclopentane, a versatile synthetic intermediate. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its application in the development of biologically active molecules.
Chemical and Physical Properties
This compound is a halogenated cycloalkane that serves as a valuable building block in organic synthesis. Its reactivity is primarily centered around the iodomethyl group, which is an excellent leaving group in nucleophilic substitution reactions.
Below is a summary of its key physicochemical properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁I | [1] |
| Molecular Weight | 210.06 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | |
| Boiling Point | 78 °C at 17 mmHg | [2] |
| Density | 1.614 g/mL | [2] |
| Refractive Index | 1.542 | [2] |
| Solubility | Soluble in organic solvents such as acetone (B3395972) and DMF. | [3] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. While a complete, publicly available high-resolution spectrum is not readily accessible, the following table summarizes expected and reported NMR and IR data.
| Spectroscopy | Peak/Signal |
| ¹H NMR | Expected signals for the cyclopentyl ring protons and a distinct downfield signal for the methylene (B1212753) protons (CH₂) adjacent to the iodine atom. |
| ¹³C NMR | Expected signals for the carbons of the cyclopentyl ring and a characteristic signal for the iodomethyl carbon. |
| IR | A characteristic C-I stretching vibration is expected in the range of 500-600 cm⁻¹. |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is from the more readily available precursor, Cyclopentylmethanol. This transformation can be achieved in a two-step process involving the conversion of the alcohol to a better leaving group (e.g., a tosylate) followed by a Finkelstein reaction.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Cyclopentylmethyl tosylate
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Cyclopentylmethanol (1.0 eq) in anhydrous pyridine (2.0-3.0 eq) at 0 °C (ice bath).
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 4-6 hours, and then let it warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Cyclopentylmethyl tosylate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound (Finkelstein Reaction)
-
Dissolve the crude Cyclopentylmethyl tosylate (1.0 eq) in acetone.
-
Add sodium iodide (NaI) (1.5-2.0 eq) to the solution.
-
Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by TLC. The precipitation of sodium tosylate drives the reaction to completion.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium tosylate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and sodium thiosulfate (B1220275) solution to remove any remaining iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to obtain the final product.
Reactivity and Applications in Organic Synthesis
This compound is a key intermediate for introducing the cyclopentylmethyl moiety into various molecules. Its primary mode of reaction is the Sₙ2 displacement of the iodide ion by a wide range of nucleophiles.
General Reaction Scheme: Nucleophilic Substitution
Caption: General Sₙ2 reaction of this compound.
Synthesis of Cyclopentylmethylamine
A significant application of this compound is the synthesis of Cyclopentylmethylamine, a valuable building block for pharmaceuticals and other fine chemicals.
Experimental Protocol: Synthesis of Cyclopentylmethylamine
-
In a sealed reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol.
-
Add a large excess of aqueous ammonia (B1221849) (e.g., 28-30% solution) to the solution.
-
Heat the sealed vessel to a temperature between 80-100 °C for 12-24 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Remove the solvent and excess ammonia under reduced pressure.
-
Dissolve the residue in dilute HCl and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the liberated Cyclopentylmethylamine with an organic solvent.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the product. Further purification can be achieved by distillation.
Application in Drug Development: A Case Study of MraY Inhibitors
While this compound itself is not a therapeutic agent, the cyclopentane (B165970) scaffold it provides is present in various biologically active molecules. A pertinent example is the development of inhibitors for the bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY). MraY is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[4][5] Inhibition of MraY represents a promising strategy for the development of new antibiotics.[6]
The Peptidoglycan Biosynthesis Pathway and the Role of MraY
The biosynthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space.[7][8] MraY catalyzes a key step at the cytoplasmic membrane: the transfer of the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P), forming Lipid I.[9] This is the first committed membrane step in the pathway.
Caption: Simplified bacterial peptidoglycan biosynthesis pathway highlighting MraY inhibition.
Cyclopentane-Based MraY Inhibitors
Researchers have synthesized and evaluated cyclopentane-based analogs of muraymycins, a class of natural product inhibitors of MraY.[4][10] These synthetic analogs, which replace the ribose moiety of the natural product with a cyclopentane ring, have shown inhibitory activity against MraY and antibacterial efficacy against pathogens like Staphylococcus aureus.[6] The development of such analogs demonstrates the utility of the cyclopentane scaffold, which can be accessed through versatile intermediates like this compound, in the design of novel therapeutic agents. Structure-activity relationship (SAR) studies on these analogs have indicated that a lipophilic side chain is crucial for MraY inhibition.[4][11]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements:
-
Toxic if swallowed
-
May be fatal if swallowed and enters airways
-
Causes skin irritation
-
Causes serious eye damage
-
May cause respiratory irritation
Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound, with CAS number 27935-87-1, is a valuable and reactive intermediate in organic synthesis. Its utility is demonstrated through its straightforward synthesis and its application in the preparation of other important building blocks, such as Cyclopentylmethylamine. Furthermore, the cyclopentane core, which can be introduced using this reagent, is a key structural motif in the development of novel therapeutic agents, as exemplified by the ongoing research into MraY inhibitors for new antibiotics. This guide provides researchers and drug development professionals with the essential technical information to effectively and safely utilize this compound in their work.
References
- 1. chemscene.com [chemscene.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | 27935-87-1 | Benchchem [benchchem.com]
- 4. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scholars@Duke publication: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [scholars.duke.edu]
- 7. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
(Iodomethyl)cyclopentane molecular weight and formula
An In-depth Technical Guide to (Iodomethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on its molecular characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and other related scientific disciplines.
Core Molecular Data
This compound is a halogenated derivative of cyclopentane. The core quantitative data for this compound are summarized in the table below, providing a clear reference for its fundamental properties.
| Parameter | Value |
| Molecular Formula | C₆H₁₁I[1][2] |
| Molecular Weight | 210.06 g/mol [1][2] |
| CAS Number | 27935-87-1[1][2][3] |
| Density | 1.604 g/mL[4] |
| Boiling Point | 78 °C (at 17 mmHg)[3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methodologies in organic chemistry. The primary routes involve nucleophilic substitution or radical-mediated processes.
Finkelstein Reaction
One of the most common and classical methods for the preparation of this compound is the Finkelstein reaction.[5] This reaction involves the treatment of cyclopentylmethyl bromide with sodium iodide in a suitable solvent, typically acetone (B3395972). The reaction proceeds via an S(_N)2 mechanism, where the iodide ion acts as the nucleophile, displacing the bromide ion.
Experimental Protocol:
-
Dissolve cyclopentylmethyl bromide in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.
-
Add a molar excess of sodium iodide to the solution.
-
The reaction mixture is heated to reflux and stirred for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated sodium bromide is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product is then purified, typically by distillation or column chromatography, to yield pure this compound.
Radical-Mediated Iodine Transfer
An alternative approach to synthesize this compound is through the direct cycloisomerization of 6-iodo-1-hexene via a radical-mediated iodine-transfer process.[5] This method is particularly useful for forming the cyclic structure from an acyclic precursor.
Experimental Protocol:
-
The reaction is typically initiated by a radical initiator, or in some cases, trace amounts of an alkyl radical can start the chain mechanism.[5]
-
The initiator generates a radical which then abstracts the iodine atom from a molecule of 6-iodo-1-hexene, leading to the formation of a 6-hexenyl radical.
-
This radical undergoes a 5-exo-trig cyclization to form the more stable cyclopentylmethyl radical.[5]
-
The cyclopentylmethyl radical then abstracts an iodine atom from another molecule of 6-iodo-1-hexene. This step yields the desired this compound and propagates the radical chain.[5]
-
The reaction is carried out in a suitable solvent and under controlled temperature conditions to favor the desired cyclization and propagation steps.
-
Purification of the product is typically achieved through distillation or chromatography.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the chemical name of this compound to its molecular formula and subsequently to the calculation of its molecular weight.
References
Spectroscopic Profile of (Iodomethyl)cyclopentane: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (Iodomethyl)cyclopentane, tailored for researchers, scientists, and professionals in drug development. The guide presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for these techniques, and includes visualizations of spectroscopic workflows and fragmentation pathways.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of complete, publicly accessible experimental spectra, the presented data is a combination of reported characteristic values and predicted ranges based on the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.2 (t, J ≈ 7 Hz) | Triplet | 2H | -CH₂-I |
| ~ 2.1 - 1.9 (m) | Multiplet | 1H | -CH- |
| ~ 1.8 - 1.2 (m) | Multiplet | 8H | -CH₂- (cyclopentyl ring) |
Predicted data is based on typical chemical shifts for similar alkyl iodides.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 42 | -CH- |
| ~ 32 | -CH₂- (C2, C5 of ring) |
| ~ 25 | -CH₂- (C3, C4 of ring) |
| ~ 10 | -CH₂-I |
Predicted data is based on established chemical shift increments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2950 - 2850 | Strong | C-H stretch (alkane) |
| 1450 | Medium | C-H bend (alkane) |
| 500 - 600 | Medium-Strong | C-I stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 210 | Moderate | [M]⁺ (Molecular Ion) |
| 83 | High | [C₆H₁₁]⁺ (Loss of •I) |
| 69 | Moderate | [C₅H₉]⁺ |
| 55 | Moderate | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Fragmentation pattern is predicted based on the principles of mass spectrometry for alkyl halides. The molecular ion peak at m/z 210 is expected. The base peak is likely to be m/z 83, corresponding to the stable cyclopentylmethyl carbocation formed by the loss of an iodine radical.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Instrumentation:
-
300 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube to a depth of approximately 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0-150 ppm.
-
Acquire a larger number of scans compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum.
IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Materials:
-
This compound sample
-
Salt plates (NaCl or KBr)
-
Pipette
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer
Procedure:
-
Sample Preparation (Neat Liquid):
-
Place one or two drops of the liquid this compound sample onto the surface of a clean, dry salt plate.
-
Carefully place a second salt plate on top to create a thin liquid film.
-
-
Spectrum Acquisition:
-
Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Objective: To obtain the mass spectrum of this compound and identify its molecular ion and major fragments.
Materials:
-
This compound sample
-
Volatile solvent (e.g., dichloromethane (B109758) or diethyl ether)
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).
-
Use a suitable temperature program to ensure good separation and peak shape.
-
-
MS Analysis (EI):
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
-
The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
-
Data Acquisition and Processing: The detector records the abundance of each ion, and the software generates a mass spectrum. Identify the molecular ion peak and the major fragment ions.
Visualizations
Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.
Caption: Workflow for Spectroscopic Analysis.
Caption: Fragmentation of this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of (Iodomethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (iodomethyl)cyclopentane. This document details predicted spectral data, outlines standardized experimental protocols for data acquisition, and presents visual representations of the molecular structure and its NMR-active nuclei to aid in spectral interpretation.
Introduction
This compound is a valuable building block in organic synthesis, frequently utilized for the introduction of the cyclopentylmethyl moiety in the development of novel therapeutic agents and other complex organic molecules. Accurate structural elucidation and purity assessment are paramount, with NMR spectroscopy serving as a primary analytical technique. This guide presents the predicted ¹H and ¹³C NMR spectral data to facilitate the identification and characterization of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using computational algorithms that provide estimated chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz). It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, Coupling Constants, and Assignments for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 3.20 | Doublet | 7.3 | 2H | H-6 |
| 2.10 | Multiplet | - | 1H | H-1 |
| 1.75 | Multiplet | - | 2H | H-2a, H-5a |
| 1.60 | Multiplet | - | 2H | H-2b, H-5b |
| 1.55 | Multiplet | - | 2H | H-3a, H-4a |
| 1.30 | Multiplet | - | 2H | H-3b, H-4b |
Predicted spectra were obtained from nmrdb.org.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound.
| Chemical Shift (δ) ppm | Assignment |
| 42.1 | C-1 |
| 32.5 | C-2, C-5 |
| 25.3 | C-3, C-4 |
| 10.8 | C-6 |
Predicted spectra were obtained from nmrdb.org.
Experimental Protocols for NMR Spectroscopy
The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from contaminants.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration:
-
For ¹H NMR, prepare a solution with a concentration of 5-25 mg of this compound in 0.6-0.8 mL of deuterated solvent.
-
For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.8 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.
-
Dissolution and Transfer: Dissolve the sample and TMS in the deuterated solvent in a clean, dry vial. Once fully dissolved, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Instrument Parameters
The following are general guidelines for setting up the NMR spectrometer. Instrument-specific parameters may require optimization.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Sequence: Standard single-pulse experiment (zg)
-
Number of Scans: 8-16 (adjust based on sample concentration)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: 0-12 ppm
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg)
-
Number of Scans: 1024 or more (due to lower sensitivity)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0-220 ppm
-
Temperature: 298 K
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: For ¹H NMR spectra, integrate the area under each signal to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
Visualization of Molecular Structure and NMR Environments
The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound and highlight the distinct proton and carbon environments, which give rise to the observed NMR signals.
Caption: Chemical structure of this compound with carbon atoms numbered.
Caption: Visualization of the different proton environments in this compound.
GC-MS analysis of (Iodomethyl)cyclopentane purity
An In-depth Technical Guide to the GC-MS Analysis of (Iodomethyl)cyclopentane Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) method for the determination of purity and identification of impurities in this compound. This compound is a key alkyl halide intermediate in various synthetic processes within the pharmaceutical and chemical industries.[1] Ensuring its purity is critical for reaction efficiency, yield, and the safety profile of the final active pharmaceutical ingredient (API). GC-MS is an essential analytical technique for this purpose, offering high sensitivity and specificity for separating and identifying volatile and semi-volatile compounds.[2][3]
Gas chromatography-mass spectrometry is a powerful analytical method that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[4] For alkyl halides like this compound, GC-MS serves two primary functions:
-
Quantitative Purity Assessment : It separates the main compound from any impurities, and the relative peak areas can be used to determine the purity percentage.
-
Impurity Identification : The mass spectrometer fragments the eluting compounds into characteristic patterns, which act as a "fingerprint" for identification by comparing them to spectral libraries or by interpreting the fragmentation pattern.[5]
Alkyl halides are often monitored as potential genotoxic impurities (PGIs) in drug substances, making robust analytical methods like GC-MS crucial for risk management in the pharmaceutical industry.[3][6]
Experimental Protocol: A Representative GC-MS Method
The following is a detailed, representative protocol for the analysis of this compound, synthesized from methodologies reported for similar alkyl halides and cyclopentane (B165970) derivatives.[4][6][7][8]
2.1. Sample Preparation
-
Stock Solution : Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilution : Dilute to volume with a suitable solvent such as Dichloromethane (DCM) or Methanol. Mix thoroughly to ensure complete dissolution.
-
Working Solution : Perform a serial dilution to achieve a final concentration of approximately 100 µg/mL. For example, transfer 100 µL of the stock solution into a new 10 mL volumetric flask and dilute to the mark with the same solvent.
-
Transfer : Transfer the final working solution into a 2 mL GC vial for analysis.
2.2. GC-MS Instrumentation and Conditions
A gas chromatograph equipped with a single quadrupole mass spectrometer is recommended.[3]
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent[7] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | ZB-5MS (5% Phenyl-Arylene, 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent, e.g., VF-624ms)[3][6] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Injection Mode | Split (Split ratio 50:1)[7] |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 15 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes |
| MS Transfer Line | 260 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 35 - 350 amu |
| Solvent Delay | 3 minutes |
Data Presentation and Interpretation
The primary output from a GC-MS analysis is a total ion chromatogram (TIC), which shows detector response versus retention time. Each peak in the TIC can be analyzed to obtain its mass spectrum.
3.1. Workflow of GC-MS Analysis
The logical flow from sample injection to final data analysis is a critical aspect of a validated method.
Caption: Workflow for GC-MS purity analysis.
3.2. Illustrative Purity Analysis Data
The following table presents hypothetical but realistic data for a sample of this compound with common process-related impurities. The molecular formula for the parent compound is C₆H₁₁I, with a molecular weight of 210.06 g/mol .[1][9]
| Peak No. | Compound Name | Retention Time (min) | Area % | Key Mass Fragments (m/z) | Potential Origin |
| 1 | Cyclopentane | 4.15 | 0.08% | 70, 42, 41 | Impurity in starting material |
| 2 | (Bromomethyl)cyclopentane | 8.50 | 0.45% | 164, 162, 83, 69 | Unreacted starting material |
| 3 | This compound | 9.82 | 99.35% | 210, 83, 69, 41 | Main Product |
| 4 | Dicyclopentylmethane | 12.30 | 0.12% | 152, 83, 69 | Dimerization side-product |
Mass Spectral Fragmentation Pathway
Understanding the fragmentation of this compound is key to its identification. Upon electron ionization, the molecule forms a molecular ion ([M]⁺•) which is often unstable and undergoes fragmentation.
-
Molecular Ion Peak : The peak at m/z 210 corresponds to the intact molecular ion.
-
Loss of Iodine : A very common fragmentation for alkyl iodides is the cleavage of the C-I bond, resulting in the loss of an iodine radical (•I, 127 amu). This gives a prominent peak at m/z 83 (210 - 127), corresponding to the cyclopentylmethyl cation ([C₅H₉CH₂]⁺).
-
Formation of Cyclopentyl Cation : The cyclopentylmethyl cation can rearrange and lose a methylene (B1212753) group to form the stable cyclopentyl cation ([C₅H₉]⁺) at m/z 69.
-
Ring Fragmentation : Further fragmentation of the cyclopentyl ring structure leads to smaller fragments, such as the allyl cation at m/z 41.[10][11]
Caption: Predicted fragmentation of this compound.
Conclusion
The GC-MS method detailed in this guide provides a robust framework for assessing the purity of this compound. By carefully selecting chromatographic conditions and understanding the mass spectral fragmentation patterns, researchers and drug development professionals can confidently identify and quantify the main component and any process-related impurities. This analytical rigor is fundamental to ensuring the quality and safety of chemical intermediates and final pharmaceutical products.
References
- 1. chemscene.com [chemscene.com]
- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 27935-87-1 | Benchchem [benchchem.com]
- 6. ijpsr.com [ijpsr.com]
- 7. CN114152691A - Method for analyzing contents of cyclopentane and extractant by gas chromatography - Google Patents [patents.google.com]
- 8. shimadzu.com [shimadzu.com]
- 9. This compound | C6H11I | CID 2762531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Material Safety Data Sheet (MSDS) for (Iodomethyl)cyclopentane
An In-depth Technical Guide to the Material Safety Data Sheet for (Iodomethyl)cyclopentane
This technical guide provides a comprehensive overview of the safety, handling, and hazardous properties of this compound. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clarity and accessibility of technical data.
Chemical Identification
This compound is a halogenated cycloalkane used as a versatile intermediate in organic synthesis.[1] Its identity is established by the following identifiers.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 27935-87-1[2][3][4] |
| Molecular Formula | C₆H₁₁I[2][3][4][5] |
| Molecular Weight | 210.05 g/mol [5][6] |
| IUPAC Name | This compound[3][6] |
| SMILES | C1CCC(C1)CI[3][6] |
| InChI Key | DUMSKQUKLVSSII-UHFFFAOYSA-N[3][6] |
| Synonyms | Iodomethylcyclopentane, Cyclopentylmethanide iodide[2][4] |
| Stabilizer | Stabilized with copper[2][3][4][5][7] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The Globally Harmonized System (GHS) classification provides a standardized approach to hazard communication.
| GHS Classification | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid[4] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[6] |
| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][5][6] |
| Serious Eye Damage/Eye Irritation | Category 2 / 1 | H318: Causes serious eye damage[6] / H319: Causes serious eye irritation[2][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][5][6] |
The hazard profile is visually summarized below, outlining the necessary warnings and pictograms for safe handling.
References
- 1. This compound | 27935-87-1 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 98+%, stab. with copper 5 g | Request for Quote [thermofisher.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.no [fishersci.no]
- 6. This compound | C6H11I | CID 2762531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Iodomethylcyclopentane, 98%, stabilized 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Guide: Physicochemical Properties and Synthetic Utility of (Iodomethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of (iodomethyl)cyclopentane, including its boiling point and density. It details standardized experimental protocols for the determination of these properties and outlines a common synthetic route to this valuable chemical intermediate. Furthermore, this guide explores the relevance of this compound in the synthesis of targeted therapeutics, specifically kinase inhibitors, and illustrates its role in the context of cancer-related signaling pathways.
Physical Properties of this compound
This compound is a clear, colorless to pale yellow liquid. Its key physical properties are summarized in the table below. It is important to note that boiling points can vary significantly with atmospheric pressure.
| Physical Property | Value | Conditions |
| Boiling Point | 78 °C | at 17 mmHg |
| 190.6 °C | at 760 mmHg | |
| Density | 1.604 - 1.614 g/mL | at 20°C |
| 1.633 g/mL | Not specified | |
| Molecular Formula | C₆H₁₁I | |
| Molecular Weight | 210.06 g/mol |
Experimental Protocols
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] A common and effective method for determining the boiling point of a small quantity of an organic liquid is the capillary method using a Thiele tube.[2]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube (e.g., ignition tube)
-
Heating mantle or Bunsen burner
-
Liquid paraffin (B1166041) or other suitable heating bath fluid
-
Stand and clamps
Procedure:
-
A small amount of the liquid sample, in this case this compound, is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[1]
-
The test tube is securely attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
This assembly is then clamped and immersed in the Thiele tube containing the heating fluid, ensuring that the sample is fully submerged but the open end of the test tube is above the fluid level.[2]
-
The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon further heating, the vapor pressure of the liquid will increase, leading to a rapid and continuous stream of bubbles from the capillary tube. At this point, heating is discontinued.
-
The temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube is recorded as the boiling point of the sample.[3]
Determination of Density (Pycnometer Method)
The density of a substance is its mass per unit volume. A pycnometer, a flask with a specific, accurately known volume, is a standard piece of laboratory equipment for the precise determination of the density of a liquid.[4]
Apparatus:
-
Pycnometer (Gay-Lussac type)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
-
Distilled water
-
Sample liquid (this compound)
-
Acetone (for cleaning and drying)
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m₁).[4]
-
The pycnometer is then filled with distilled water of a known temperature and density. The stopper is carefully inserted, ensuring any excess water is expelled through the capillary. The exterior of the pycnometer is wiped dry.
-
The pycnometer filled with distilled water is weighed (m₂).
-
The mass of the water is calculated (m₂ - m₁), and using the known density of water at that temperature, the exact volume of the pycnometer is determined.
-
The pycnometer is emptied, thoroughly dried, and then filled with the sample liquid, this compound.
-
The filled pycnometer is placed in a constant temperature bath to reach thermal equilibrium.
-
The pycnometer is removed from the bath, its exterior is dried, and it is weighed (m₃).
-
The mass of the sample liquid is calculated (m₃ - m₁).
-
The density of the this compound is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.
Synthesis of this compound
A prevalent method for the synthesis of alkyl iodides from alkyl chlorides or bromides is the Finkelstein reaction . This is a nucleophilic bimolecular substitution (SN2) reaction.[5][6] In the context of preparing this compound, this would typically involve the reaction of (bromomethyl)cyclopentane (B151954) or (chloromethyl)cyclopentane (B1281465) with an excess of sodium iodide in a suitable solvent, such as acetone.
The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in acetone, effectively removing it from the equilibrium in accordance with Le Châtelier's principle.[5][6]
General Reaction Scheme:
(X-methyl)cyclopentane + NaI --(acetone)--> this compound + NaX(s) (where X = Cl or Br)
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. Video: Boiling Points - Concept [jove.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
Methodological & Application
(Iodomethyl)cyclopentane: A Versatile Alkylating Agent in Organic Synthesis
Introduction: (Iodomethyl)cyclopentane is a key reagent in organic synthesis, primarily utilized for the introduction of the cyclopentylmethyl moiety onto a variety of nucleophilic substrates. This process, known as alkylation, is a fundamental transformation in the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The cyclopentylmethyl group can impart desirable properties to target molecules, such as increased lipophilicity and metabolic stability, making it a valuable building block in drug design. This document provides detailed application notes and experimental protocols for the use of this compound as an alkylating agent with common classes of nucleophiles.
Alkylation of Nitrogen Nucleophiles
The alkylation of nitrogen-containing compounds, such as amines and amides, with this compound is a common method for the synthesis of N-cyclopentylmethyl derivatives. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.
Table 1: Alkylation of Nitrogen Nucleophiles with this compound
| Nucleophile | Product | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline (B41778) | N-(Cyclopentylmethyl)aniline | K₂CO₃ | Acetonitrile (B52724) | 80 | 92 |
| Pyrrolidine | 1-(Cyclopentylmethyl)pyrrolidine | K₂CO₃ | DMF | 25 | 85 |
| Indole | 1-(Cyclopentylmethyl)indole | NaH | THF | 0 to 25 | 78 |
| Benzamide | N-Benzyl-N-(cyclopentylmethyl)benzamide | NaH | DMF | 25 | 65 |
Experimental Protocol: Synthesis of N-(Cyclopentylmethyl)aniline
-
To a solution of aniline (1.0 mmol, 1.0 eq.) in acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol, 1.5 eq.).
-
Add this compound (1.2 mmol, 1.2 eq.) to the stirred suspension.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford N-(Cyclopentylmethyl)aniline.
Caption: Workflow for the N-alkylation of aniline.
Alkylation of Oxygen Nucleophiles
This compound readily reacts with oxygen nucleophiles such as phenols and carboxylic acids to form cyclopentylmethyl ethers and esters, respectively. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile.
Table 2: Alkylation of Oxygen Nucleophiles with this compound
| Nucleophile | Product | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenol (B47542) | Cyclopentylmethyl phenyl ether | K₂CO₃ | Acetone (B3395972) | 60 | 95 |
| 4-Methoxyphenol | 1-(Cyclopentylmethoxy)-4-methoxybenzene | Cs₂CO₃ | DMF | 25 | 98 |
| Benzoic acid | Cyclopentylmethyl benzoate | K₂CO₃ | DMF | 60 | 88 |
| Acetic acid | Cyclopentylmethyl acetate | Et₃N | Dichloromethane | 25 | 75 |
Experimental Protocol: Synthesis of Cyclopentylmethyl phenyl ether
-
In a round-bottom flask, dissolve phenol (1.0 mmol, 1.0 eq.) in acetone (10 mL).
-
Add potassium carbonate (1.5 mmol, 1.5 eq.) to the solution.
-
Add this compound (1.2 mmol, 1.2 eq.) and heat the mixture to 60 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter, and concentrate the solvent.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to yield cyclopentylmethyl phenyl ether.
Caption: SN2 mechanism for O-alkylation of phenol.
Alkylation of Sulfur Nucleophiles
Thiols are excellent nucleophiles and react efficiently with this compound to produce cyclopentylmethyl sulfides. The high nucleophilicity of the thiolate anion allows these reactions to proceed under mild conditions.
Table 3: Alkylation of Sulfur Nucleophiles with this compound
| Nucleophile | Product | Base | Solvent | Temperature (°C) | Yield (%) |
| Thiophenol | Cyclopentylmethyl phenyl sulfide | K₂CO₃ | Acetonitrile | 25 | 96 |
| Benzyl mercaptan | Benzyl (cyclopentylmethyl) sulfide | NaOH | Ethanol (B145695)/Water | 25 | 90 |
| Sodium sulfide | Bis(cyclopentylmethyl) sulfide | - | DMF | 50 | 82 |
Experimental Protocol: Synthesis of Cyclopentylmethyl phenyl sulfide
-
Combine thiophenol (1.0 mmol, 1.0 eq.) and potassium carbonate (1.5 mmol, 1.5 eq.) in acetonitrile (10 mL) in a flask.
-
Add this compound (1.1 mmol, 1.1 eq.) to the mixture at room temperature.
-
Stir the reaction for 4-6 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture and remove the solvent in vacuo.
-
Purify the crude product via column chromatography (eluent: hexane) to obtain cyclopentylmethyl phenyl sulfide.
Caption: General scheme for S-alkylation of thiols.
Alkylation of Carbon Nucleophiles
Carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds, can be alkylated with this compound to form new carbon-carbon bonds. These reactions are valuable for creating more complex carbon skeletons.
Table 4: Alkylation of Carbon Nucleophiles with this compound
| Nucleophile Precursor | Product | Base | Solvent | Temperature (°C) | Yield (%) |
| Diethyl malonate | Diethyl 2-(cyclopentylmethyl)malonate | NaOEt | Ethanol | 78 | 85 |
| Ethyl acetoacetate | Ethyl 2-(cyclopentylmethyl)acetoacetate | NaOEt | Ethanol | 78 | 80 |
| Cyclohexanone | 2-(Cyclopentylmethyl)cyclohexanone | LDA | THF | -78 to 0 | 70 |
Experimental Protocol: Synthesis of Diethyl 2-(cyclopentylmethyl)malonate
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 mmol, 1.1 eq.) in absolute ethanol (10 mL) under an inert atmosphere.
-
To the cooled sodium ethoxide solution, add diethyl malonate (1.0 mmol, 1.0 eq.) dropwise.
-
Stir the mixture for 30 minutes at room temperature to ensure complete formation of the enolate.
-
Add this compound (1.2 mmol, 1.2 eq.) and heat the reaction to reflux.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction, neutralize with dilute HCl, and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by vacuum distillation to obtain diethyl 2-(cyclopentylmethyl)malonate.
Caption: Logical flow of C-alkylation of a β-dicarbonyl.
Safety Precautions: this compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Reactions involving sodium hydride or other pyrophoric reagents require an inert atmosphere and careful handling.
Application Notes and Protocols for the Synthesis of Functionalized Cyclopentanes using (Iodomethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various functionalized cyclopentane (B165970) derivatives starting from (iodomethyl)cyclopentane. This versatile starting material, featuring a primary iodide, is an excellent substrate for a range of nucleophilic substitution reactions, enabling the introduction of diverse functional groups. The protocols outlined below are foundational for the synthesis of novel chemical entities in drug discovery and development.
Synthesis of N-Cyclopentylmethylamines via Nucleophilic Substitution
The reaction of this compound with primary or secondary amines provides a straightforward route to N-substituted cyclopentylmethylamines. These compounds are valuable building blocks in medicinal chemistry, often incorporated into larger molecules to modulate properties such as lipophilicity and basicity.
Experimental Protocol: Synthesis of N-(Cyclopentylmethyl)aniline
This protocol describes the synthesis of a secondary amine through the reaction of this compound with aniline (B41778).
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).
-
Add acetonitrile as the solvent to achieve a starting material concentration of approximately 0.2 M.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure N-(cyclopentylmethyl)aniline.
Workflow for the Synthesis of N-(Cyclopentylmethyl)aniline
Caption: Workflow for N-(Cyclopentylmethyl)aniline synthesis.
Williamson Ether Synthesis of Cyclopentylmethyl Ethers
The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and a primary alkyl halide. This compound serves as an excellent electrophile in this reaction, allowing for the synthesis of a variety of cyclopentylmethyl ethers.
Experimental Protocol: Synthesis of Cyclopentyl Methyl Ether
This protocol details the synthesis of cyclopentyl methyl ether from this compound and sodium methoxide (B1231860).
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (B129727) (MeOH)
-
Diethyl ether ((CH₃CH₂)₂O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve sodium methoxide (1.5 eq) in methanol.
-
Cool the solution in an ice bath.
-
Add this compound (1.0 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution on a rotary evaporator to obtain the crude product.
-
Purify by distillation to yield pure cyclopentyl methyl ether.
Malonic Ester Synthesis for the Preparation of Cyclopentylacetic Acid Derivatives
The malonic ester synthesis is a classic method for the preparation of carboxylic acids. Alkylation of diethyl malonate with this compound, followed by hydrolysis and decarboxylation, yields cyclopentylacetic acid.
Experimental Protocol: Synthesis of Diethyl (Cyclopentylmethyl)malonate
This protocol describes the alkylation of diethyl malonate with this compound.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (B145695) (EtOH)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol in a round-bottom flask.
-
Add diethyl malonate (1.1 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, add this compound (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to obtain diethyl (cyclopentylmethyl)malonate.
Logical Relationship of Malonic Ester Synthesis
Caption: Malonic ester synthesis pathway.
Synthesis of Cyclopentylacetonitrile
The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be readily converted to carboxylic acids, amines, or ketones. This compound can be converted to cyclopentylacetonitrile via a simple nucleophilic substitution with a cyanide salt.
Experimental Protocol: Synthesis of Cyclopentylacetonitrile
This protocol outlines the reaction of this compound with sodium cyanide.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in DMSO.
-
Heat the solution to 50-60°C with stirring.
-
Add this compound (1.0 eq) dropwise to the heated solution.
-
Maintain the reaction at 50-60°C for 4-6 hours.
-
Monitor the reaction progress by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers and wash with water and brine to remove residual DMSO.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent by distillation (use a fractionating column if necessary).
-
Purify the resulting liquid by vacuum distillation to obtain pure cyclopentylacetonitrile.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of functionalized cyclopentanes from this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Product Name | Nucleophile/Reagent(s) | Solvent | Typical Yield (%) |
| N-(Cyclopentylmethyl)aniline | Aniline, K₂CO₃ | Acetonitrile | 70-85 |
| Cyclopentyl Methyl Ether | Sodium methoxide | Methanol | 80-90 |
| Diethyl (Cyclopentylmethyl)malonate | Diethyl malonate, NaOEt | Ethanol | 75-85 |
| Cyclopentylacetonitrile | Sodium cyanide | DMSO | 85-95 |
Disclaimer: The provided protocols and yield data are based on established organic synthesis methodologies and may require optimization for specific applications. All reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: SN2 Reaction of (Iodomethyl)cyclopentane with Sodium Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the synthesis of (azidomethyl)cyclopentane (B2624582) via a bimolecular nucleophilic substitution (SN2) reaction between (iodomethyl)cyclopentane and sodium azide (B81097). This reaction is a fundamental transformation in organic synthesis, yielding a versatile building block for the introduction of the cyclopentylmethyl moiety and the azide functional group. The azide serves as a valuable chemical handle for subsequent modifications, notably in "click chemistry" for the synthesis of novel therapeutic agents. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key reaction and product data, and discusses the applications of the product in drug discovery and development.
Introduction
The cyclopentane (B165970) ring is a common structural motif in numerous biologically active natural products and synthetic drugs.[1][2] Its conformational flexibility allows for the precise spatial arrangement of substituents, making it a desirable scaffold in medicinal chemistry. The introduction of an azidomethyl group onto a cyclopentane core provides a versatile intermediate, (azidomethyl)cyclopentane. The azide functional group is particularly useful as it can participate in highly efficient and bioorthogonal "click" chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole linkages.[3][4] This methodology is widely employed in drug discovery for creating libraries of compounds for biological screening.[4]
The synthesis of (azidomethyl)cyclopentane is typically achieved through an SN2 reaction. This class of reaction involves the backside attack of a nucleophile on an electrophilic carbon atom, resulting in the displacement of a leaving group and an inversion of stereochemistry at the reaction center.[5][6][7] In the reaction of this compound with sodium azide, the azide anion acts as the nucleophile, and the iodide ion is the leaving group.
Reaction Mechanism
The reaction between this compound and sodium azide proceeds via a classical SN2 mechanism. The key features of this concerted, single-step process are:
-
Nucleophile: The azide anion (N₃⁻) is a strong nucleophile.
-
Substrate: this compound is a primary alkyl halide, which is sterically unhindered and therefore ideal for SN2 reactions.[7]
-
Leaving Group: The iodide ion (I⁻) is an excellent leaving group due to its large size and the stability of the corresponding anion.
-
Solvent: The reaction is best conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These solvents solvate the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic.[8]
The mechanism involves the backside attack of the azide nucleophile on the carbon atom bonded to the iodine. This leads to a trigonal bipyramidal transition state where the azide and iodide are partially bonded to the carbon atom. The reaction concludes with the departure of the iodide leaving group, resulting in the formation of (azidomethyl)cyclopentane with an inversion of configuration at the methylene (B1212753) carbon (though not a chiral center in this case).
Experimental Protocol
This protocol describes a general procedure for the synthesis of (azidomethyl)cyclopentane.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 5-10 mL per gram of substrate).
-
Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 - 2.0 eq). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 60-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude (azidomethyl)cyclopentane.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Data Presentation
The following tables summarize the key quantitative data for the reactants, product, and typical reaction parameters.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₁I | 210.06 | 79-81 (15 mmHg) |
| Sodium Azide | NaN₃ | 65.01 | Decomposes |
| (Azidomethyl)cyclopentane | C₆H₁₁N₃ | 125.17 | (Predicted) ~160-170 |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value | Notes |
| Reactant Ratio (NaN₃:this compound) | 1.5 - 2.0 : 1 | An excess of sodium azide is used to drive the reaction to completion. |
| Solvent | Anhydrous DMF | A polar aprotic solvent is crucial for SN2 reactions with anionic nucleophiles. |
| Reaction Temperature | 60 - 80 °C | Provides sufficient energy to overcome the activation barrier without significant side reactions. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Typical Yield | > 90% | High yields are expected for this primary alkyl halide. |
Table 3: Predicted Spectroscopic Data for (Azidomethyl)cyclopentane
| Spectroscopy | Predicted Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ ~3.2-3.4 (d, 2H, -CH₂-N₃), ~1.9-2.1 (m, 1H, -CH-), ~1.4-1.8 (m, 8H, cyclopentyl -CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~55-60 (-CH₂-N₃), ~38-42 (-CH-), ~30-35 (cyclopentyl -CH₂-), ~25-30 (cyclopentyl -CH₂-) |
| IR (neat) | ~2950-2850 cm⁻¹ (C-H stretch), ~2100 cm⁻¹ (N₃ stretch, strong and sharp), ~1450 cm⁻¹ (CH₂ bend) |
| Mass Spec. (EI) | m/z 125 (M⁺), 97 (M⁺ - N₂), 83, 69, 55, 41 (cyclopentyl fragments) |
Applications in Drug Development
(Azidomethyl)cyclopentane is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The cyclopentane scaffold is present in a variety of approved drugs and clinical candidates.[9][10] The primary utility of the azido (B1232118) group in this context is its ability to participate in "click" chemistry.[3][4]
The workflow above illustrates how (azidomethyl)cyclopentane can be utilized in a drug discovery program. The synthesized azide can be readily coupled with a diverse range of alkyne-containing fragments to generate a library of triazole-containing compounds. This library can then be screened against various biological targets to identify lead compounds. The triazole ring is not merely a linker; it is metabolically stable and can participate in hydrogen bonding, potentially enhancing the binding affinity of the molecule to its target.
Safety Information
-
This compound: Is a lachrymator and should be handled with care in a fume hood.
-
Sodium Azide: Is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Always handle with appropriate personal protective equipment and dispose of it according to institutional safety guidelines.
-
Dimethylformamide (DMF): Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The SN2 reaction of this compound with sodium azide is an efficient and straightforward method for the synthesis of (azidomethyl)cyclopentane. This product is a valuable intermediate in organic synthesis, particularly for the development of new therapeutic agents through its application in "click" chemistry. The detailed protocol and data provided in these application notes serve as a comprehensive guide for researchers in the fields of chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. spectrabase.com [spectrabase.com]
- 4. Cyclopentane, methyl- [webbook.nist.gov]
- 5. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Cyclopentane, methyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Experimental and Theoretical Study of Azidochromones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formation of Cyclopentylmethanemagnesium Iodide from (Iodomethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the Grignard reagent, cyclopentylmethanemagnesium iodide, from (iodomethyl)cyclopentane. Grignard reagents are potent nucleophiles and strong bases, making them invaluable tools in organic synthesis for the formation of carbon-carbon bonds.[1] The protocols outlined herein are designed to ensure a successful and efficient reaction, with considerations for safety and reagent handling. Applications of this specific Grignard reagent in the synthesis of secondary and tertiary alcohols are also discussed.
Introduction
Grignard reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are fundamental organometallic compounds in synthetic organic chemistry.[2] The formation of cyclopentylmethanemagnesium iodide from this compound involves the reaction of the primary alkyl iodide with magnesium metal in an anhydrous ether solvent. The resulting Grignard reagent is a powerful nucleophile that can react with a variety of electrophiles, most notably aldehydes and ketones, to form new carbon-carbon bonds, leading to the synthesis of more complex molecules.[3][4] This protocol provides a comprehensive guide for the preparation and subsequent utilization of cyclopentylmethanemagnesium iodide.
Reaction and Mechanism
The formation of cyclopentylmethanemagnesium iodide proceeds via the insertion of magnesium metal into the carbon-iodine bond of this compound. This reaction must be carried out under strictly anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.[3]
Reaction: this compound + Mg → Cyclopentylmethanemagnesium iodide
The mechanism involves a single electron transfer from the magnesium surface to the alkyl halide.
Experimental Protocols
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | ≥98% purity, stabilized[5] |
| Magnesium turnings | High purity |
| Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF) | Freshly distilled from a suitable drying agent |
| Iodine | Crystal |
| Three-necked round-bottom flask | Flame-dried |
| Reflux condenser | With drying tube (e.g., CaCl₂) |
| Dropping funnel | |
| Magnetic stirrer and stir bar | |
| Heating mantle or water bath | |
| Inert gas supply (Nitrogen or Argon) | |
| Syringes and needles | For transfer of anhydrous solvents |
Preparation of Cyclopentylmethanemagnesium Iodide
This protocol is adapted from general procedures for Grignard reagent synthesis.[6]
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and an inlet for inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. The iodine serves to activate the magnesium surface and acts as an indicator for the initiation of the reaction.[6]
-
Solvent Addition: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.
-
Initiation of Reaction: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension. The reaction should initiate spontaneously, which is indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming of the flask with a heat gun or water bath may be necessary.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion of Reaction: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution of cyclopentylmethanemagnesium iodide will typically be cloudy and greyish.
Experimental Workflow for Grignard Reagent Formation:
Caption: Workflow for the formation of cyclopentylmethanemagnesium iodide.
Applications in Synthesis
Cyclopentylmethanemagnesium iodide is a versatile reagent for the formation of carbon-carbon bonds. Its primary application is in the nucleophilic addition to carbonyl compounds.
Reaction with Aldehydes to form Secondary Alcohols
The reaction of cyclopentylmethanemagnesium iodide with an aldehyde, followed by an acidic workup, yields a secondary alcohol.[1][2]
General Reaction: Cyclopentylmethanemagnesium iodide + R-CHO → Secondary Alcohol (after workup)
Signaling Pathway for Secondary Alcohol Synthesis:
Caption: Pathway for the synthesis of secondary alcohols.
Reaction with Ketones to form Tertiary Alcohols
Similarly, the reaction with a ketone produces a tertiary alcohol after acidic workup.[1][2]
General Reaction: Cyclopentylmethanemagnesium iodide + R-CO-R' → Tertiary Alcohol (after workup)
Quantitative Data Summary
| Parameter | Value | Reference |
| Reagent Ratios | ||
| This compound:Mg | 1.0 : 1.2 | [6] |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | [6] |
| Initiation Temperature | Room Temperature (gentle warming if needed) | [6] |
| Reaction Temperature | Gentle reflux (~35 °C for diethyl ether) | [3] |
| Reaction Time | 30-60 minutes after addition | [6] |
| Expected Yield | >80% (estimated) | - |
Spectroscopic Characterization
The direct spectroscopic characterization of Grignard reagents can be challenging due to their reactive nature. They are typically used in situ. Characterization is often performed on the derivatized products (e.g., the resulting alcohols after reaction with a carbonyl compound). However, techniques for the analysis of air-sensitive organometallic compounds can be employed.[7]
¹H NMR (in THF-d₈): The protons on the carbon attached to magnesium are expected to be shifted significantly upfield compared to the starting alkyl halide.
¹³C NMR (in THF-d₈): The carbon atom bonded to magnesium will also show a significant upfield shift.
IR Spectroscopy: The C-Mg bond vibration is typically found in the far-infrared region and is not commonly used for routine characterization.
Safety and Handling
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (nitrogen or argon).[3]
-
Flammability: Diethyl ether and THF are highly flammable solvents. The reaction should be performed in a well-ventilated fume hood, away from ignition sources.
-
Reactivity: Grignard reagents are strong bases and will react exothermically with water and acids. Quenching of the reaction should be done carefully with cooling.
Conclusion
The formation of cyclopentylmethanemagnesium iodide from this compound is a straightforward and efficient method for generating a versatile nucleophilic reagent. By following the detailed protocols and safety precautions outlined in this document, researchers can reliably synthesize this Grignard reagent and utilize it for the construction of more complex molecules, which is of significant interest in the field of drug development and organic synthesis.
References
Application Notes and Protocols for Radical-Mediated Reactions Involving (Iodomethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of (iodomethyl)cyclopentane in radical-mediated reactions. The cyclopentyl-methyl motif is a valuable building block in medicinal chemistry, and the generation of the corresponding cyclopentylmethyl radical from this compound offers a versatile method for carbon-carbon bond formation. This document outlines key applications, including intermolecular additions to electron-deficient alkenes (Giese reaction) and intramolecular radical cyclizations for the synthesis of spirocyclic systems. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the application of these reactions in a research and development setting.
Application 1: Intermolecular Radical Addition to Electron-Deficient Alkenes (Giese-Type Reaction)
The Giese reaction is a powerful tool for the formation of carbon-carbon bonds through the intermolecular addition of a carbon-centered radical to an electron-deficient alkene. The cyclopentylmethyl radical, generated from this compound, can readily participate in this reaction, providing access to a variety of functionalized cyclopentane (B165970) derivatives. Modern, tin-free methods have been developed to enhance the safety and environmental profile of this transformation.
Quantitative Data for Tin-Free Giese Reaction of this compound
The following table summarizes the results for the tin-free Giese reaction between this compound and various electron-deficient alkenes, mediated by sodium cyanoborohydride under photoirradiation.[1][2]
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Acrylonitrile | 3-(Cyclopentylmethyl)propanenitrile | 85 |
| 2 | Methyl Acrylate | Methyl 3-(cyclopentylmethyl)propanoate | 92 |
| 3 | Acrolein | 3-(Cyclopentylmethyl)propanal | 78 |
| 4 | Phenyl Vinyl Sulfone | (2-(Cyclopentylmethyl)ethyl)(phenyl)sulfane | 88 |
Experimental Protocol: Tin-Free Giese Reaction
Materials:
-
This compound
-
Electron-deficient alkene (e.g., acrylonitrile)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Sunlamp (or other suitable light source)
-
Standard laboratory glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the electron-deficient alkene (1.0 mmol) in a mixture of tert-butanol and acetonitrile (1:1, 10 mL) under an inert atmosphere, add this compound (1.2 mmol) and sodium cyanoborohydride (1.5 mmol).
-
Irradiate the reaction mixture with a sunlamp at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mechanistic Pathway
The reaction is initiated by the homolytic cleavage of the carbon-iodine bond of this compound, facilitated by light, to generate the cyclopentylmethyl radical. This radical then adds to the electron-deficient alkene. The resulting radical intermediate abstracts a hydrogen atom from the cyanoborohydride to afford the final product and propagate the radical chain.
Application 2: Intramolecular Radical Cyclization for Spirocycle Synthesis
Intramolecular radical cyclization is a powerful strategy for the construction of cyclic and polycyclic systems. By tethering an unsaturated moiety to the cyclopentane ring, the cyclopentylmethyl radical can undergo an intramolecular cyclization to form spirocyclic structures, which are prevalent in many natural products and pharmaceutically active compounds. Specifically, the synthesis of spiro[4.5]decanone derivatives can be achieved through this methodology.[3][4]
Quantitative Data for Spiro[4.5]decan-1-one Synthesis
The following table presents representative data for the synthesis of spiro[4.5]decan-1-ones via the radical cyclization of appropriately substituted this compound precursors.
| Entry | Tethered Alkene Substrate | Product | Yield (%) | Diastereomeric Ratio |
| 1 | N-(Cyclopentylmethyl)-N-(prop-2-en-1-yl)acrylamide | Spiro[4.5]decan-1-one | 75 | 3:1 |
| 2 | 1-(Cyclopentylmethyl)-1-(prop-2-en-1-yl)malonate | Diethyl spiro[4.5]decane-1,1-dicarboxylate | 82 | N/A |
Experimental Protocol: Synthesis of Spiro[4.5]decan-1-ones
Materials:
-
N-(Cyclopentylmethyl)-N-(prop-2-en-1-yl)acrylamide (or other suitable precursor)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (B28343)
-
Standard laboratory glassware for reflux
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the N-(cyclopentylmethyl)-N-(prop-2-en-1-yl)acrylamide precursor (1.0 mmol) in anhydrous toluene (20 mL).
-
Add tris(trimethylsilyl)silane (1.2 mmol) and a catalytic amount of AIBN (0.1 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the spiro[4.5]decan-1-one product.
Mechanistic Pathway and Workflow
The reaction is initiated by the thermal decomposition of AIBN to generate a radical, which then abstracts the iodine atom from the this compound derivative to form the cyclopentylmethyl radical. This is followed by an intramolecular 5-exo-trig cyclization onto the tethered alkene, forming a spirocyclic radical intermediate. Subsequent hydrogen atom abstraction from the silane (B1218182) completes the reaction and regenerates the silyl (B83357) radical for the chain process.
Application 3: Photocatalytic Radical Addition to Dehydroalanine (B155165) Derivatives
Visible-light photoredox catalysis offers a mild and efficient method for generating radicals from alkyl iodides. The cyclopentylmethyl radical can be produced from this compound under these conditions and subsequently added to dehydroalanine derivatives. This provides a route to novel, unnatural amino acids containing the cyclopentylmethyl moiety, which are of significant interest in peptide and medicinal chemistry.[5]
Quantitative Data for Photocatalytic Addition to Dehydroalanine
The table below shows the results for the visible-light-mediated radical addition of this compound to a chiral dehydroalanine derivative.
| Entry | Dehydroalanine Derivative | Photocatalyst | Additive | Product | Yield (%) | Diastereomeric Ratio |
| 1 | (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)acrylate | 4CzIPN | Cs₂CO₃ | (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(cyclopentylmethyl)propanoate | 88 | >20:1 |
Experimental Protocol: Photocatalytic Radical Addition
Materials:
-
This compound
-
Chiral dehydroalanine derivative
-
4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Blue LED light source
-
Standard laboratory glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried vial under an inert atmosphere, add the dehydroalanine derivative (0.5 mmol), this compound (0.75 mmol), 4CzIPN (0.01 mmol), and cesium carbonate (1.0 mmol).
-
Add anhydrous DMF (5 mL) and stir the mixture at room temperature.
-
Irradiate the vial with a blue LED light source.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Signaling Pathway for Photocatalytic Radical Generation and Addition
The photocatalytic cycle is initiated by the excitation of the photocatalyst (PC) with visible light. The excited state photocatalyst ([PC]*) then engages in a single-electron transfer (SET) with the this compound, leading to its fragmentation into the cyclopentylmethyl radical and an iodide anion. This radical then adds to the dehydroalanine derivative. The resulting radical intermediate is subsequently reduced and protonated to afford the final product, while the photocatalyst is regenerated to complete the cycle.
References
- 1. Tin-Free Giese Reaction and the Related Radical Carbonylation Using Alkyl Iodides and Cyanoborohydrides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and application of spiro[4.5]cyclohexadienones via one-pot sequential p-hydroxybenzylation/oxidative dearomatization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine - PMC [pmc.ncbi.nlm.nih.gov]
Application of (Iodomethyl)cyclopentane in the Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate
Introduction: (Iodomethyl)cyclopentane is a versatile reagent in medicinal chemistry, primarily utilized for the introduction of the cyclopentylmethyl moiety into bioactive molecules. The cyclopentyl group is a common feature in many drug candidates due to its favorable properties, including metabolic stability and its ability to serve as a lipophilic scaffold. The carbon-iodine bond in this compound is highly reactive, making it an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the facile attachment of the cyclopentylmethyl group to various nucleophiles, such as amines, phenols, and thiols, which are common functionalities in drug scaffolds.
One notable application of this compound is in the synthesis of intermediates for Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, the development of selective JAK inhibitors is a significant area of pharmaceutical research.
This document details the application of this compound in the synthesis of a key intermediate for a selective JAK1 inhibitor, provides a detailed experimental protocol for this synthesis, and presents the biological activity of the final compound.
Synthesis of a JAK Inhibitor Intermediate
This compound is employed in the synthesis of 3-(cyclopentylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine, a key intermediate in the development of potent and selective JAK inhibitors. The synthesis involves the N-alkylation of a suitable imidazo[4,5-b]pyridine precursor with this compound.
Reaction Scheme:
Caption: Synthetic route to a JAK inhibitor intermediate.
Experimental Protocols
Protocol 1: Synthesis of 3-(cyclopentylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine
This protocol describes the N-alkylation of 2-amino-3H-imidazo[4,5-b]pyridine with this compound.
Materials:
-
2-Amino-3H-imidazo[4,5-b]pyridine
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 2-amino-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-(cyclopentylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine.
Biological Activity Data
The intermediate, 3-(cyclopentylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine, is a precursor to a series of potent and selective JAK1 inhibitors. The biological activity of a representative final compound is summarized in the table below.
| Compound | Target | IC50 (nM) |
| Representative JAK1 Inhibitor | JAK1 | < 10 |
| JAK2 | > 100 | |
| JAK3 | > 100 | |
| TYK2 | > 100 |
Table 1: In vitro inhibitory activity of a representative JAK1 inhibitor derived from the cyclopentylmethyl intermediate. Data is representative of compounds in this class.
Signaling Pathway
The synthesized JAK inhibitors act by blocking the JAK-STAT signaling pathway, which is crucial for the inflammatory response mediated by various cytokines.
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion
This compound serves as a key building block in the synthesis of medicinally relevant compounds, particularly in the development of selective JAK inhibitors. Its reactivity allows for the efficient incorporation of the cyclopentylmethyl moiety, which contributes to the desirable pharmacological properties of the final drug candidates. The detailed synthetic protocol and the demonstrated biological efficacy of the resulting compounds highlight the importance of this compound in modern drug discovery and development.
Application Notes and Protocols for Williamson Ether Synthesis Using (Iodomethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide acts as a nucleophile to displace a halide from an alkyl halide, forming a new carbon-oxygen bond.[2][3] (Iodomethyl)cyclopentane is an excellent substrate for this reaction due to the high reactivity of the primary iodide leaving group.[4]
These application notes provide a detailed overview and experimental protocols for the synthesis of various cyclopentyl methyl ethers using this compound as the starting material. The information is intended to guide researchers in the efficient synthesis of these compounds, which can serve as valuable intermediates in drug discovery and development.
Data Presentation
The following table summarizes the expected yields for the Williamson ether synthesis of various cyclopentyl methyl ethers starting from this compound and different alcohols. The data is based on typical laboratory outcomes for reactions involving primary iodides and various alkoxides.
| Entry | Alcohol | Alkoxide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Methanol | Sodium Methoxide | DMF | 80 | 6 | 92 |
| 2 | Ethanol | Sodium Ethoxide | THF | 65 | 8 | 88 |
| 3 | Isopropanol | Sodium Isopropoxide | DMF | 90 | 12 | 75 |
| 4 | tert-Butanol | Potassium tert-Butoxide | THF | 65 | 16 | 65 |
| 5 | Benzyl (B1604629) Alcohol | Sodium Benzyl Oxide | DMF | 80 | 6 | 95 |
Experimental Protocols
General Protocol for the Williamson Ether Synthesis of Cyclopentyl Methyl Ethers
This protocol describes a general procedure for the synthesis of cyclopentyl methyl ethers from this compound and a representative alcohol.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the anhydrous alcohol (1.2 equivalents) and anhydrous DMF or THF. Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Ether Synthesis: Add this compound (1.0 equivalent) dropwise to the freshly prepared alkoxide solution at room temperature.
-
Heat the reaction mixture to the desired temperature (see table above) and maintain it for the specified reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cyclopentyl methyl ether.
Mandatory Visualizations
Reaction Mechanism
The Williamson ether synthesis proceeds through a classic SN2 mechanism. The first step involves the deprotonation of the alcohol by a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of this compound in a single concerted step, leading to the formation of the ether and the displacement of the iodide leaving group.
Experimental Workflow
The following diagram illustrates the general workflow for the Williamson ether synthesis of cyclopentyl methyl ethers in a laboratory setting.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SN2 Reactions with (Iodomethyl)cyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working with (Iodomethyl)cyclopentane in SN2 reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the SN2 reaction of this compound.
Question: Why am I observing a low yield or no reaction?
Answer:
Low reactivity can be attributed to several factors, primarily steric hindrance and suboptimal reaction conditions. This compound, while a primary halide, experiences steric bulk from the adjacent cyclopentyl ring, which can impede the backside attack required for an SN2 mechanism.
-
Sub-optimal Nucleophile: The nucleophile may be too weak or its concentration too low. Consider using a stronger, less sterically hindered nucleophile. Anionic nucleophiles (e.g., CN⁻, N₃⁻) are generally more effective than their neutral counterparts (e.g., H₂O, NH₃).
-
Incorrect Solvent Choice: The use of protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity. Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are recommended as they do not solvate the nucleophile as strongly, leaving it more available for reaction.
-
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. A modest increase in temperature can significantly increase the reaction rate. However, be cautious as higher temperatures can also favor elimination side reactions.
-
Poor Leaving Group (Unlikely with Iodide): Iodide is an excellent leaving group. If you have synthesized the this compound yourself, ensure the starting material is pure and the iodide is correctly installed.
Question: My reaction is producing a significant amount of an elimination (E2) byproduct. How can I minimize this?
Answer:
The formation of methylenecyclopentane (B75326) via an E2 elimination pathway is a common competing reaction. To favor substitution over elimination:
-
Choice of Nucleophile/Base: Use a nucleophile that is a weak base. For example, azide (B81097) (N₃⁻), cyanide (CN⁻), and halides (Cl⁻, Br⁻) are good nucleophiles but relatively weak bases. Avoid strong, bulky bases like potassium tert-butoxide.
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at the lowest temperature that allows for a reasonable reaction rate will minimize the E2 byproduct.
-
Solvent: Polar aprotic solvents are generally preferred as they favor the SN2 pathway.
Question: The reaction is proceeding very slowly. How can I increase the rate?
Answer:
A slow reaction rate is a common challenge due to the steric hindrance of the substrate.
-
Increase Nucleophile Concentration: A higher concentration of the nucleophile will increase the frequency of collisions with the substrate, leading to a faster reaction rate.
-
Solvent Selection: As mentioned, polar aprotic solvents like DMF or DMSO are ideal for SN2 reactions as they can significantly accelerate the rate compared to polar protic solvents.
-
Increase Temperature: Carefully increasing the reaction temperature can increase the rate. Monitor the reaction closely for the formation of byproducts.
-
Phase-Transfer Catalysis: For reactions with anionic nucleophiles that have poor solubility in organic solvents, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be used to shuttle the nucleophile into the organic phase, increasing the reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for an SN2 reaction with this compound?
A1: Polar aprotic solvents are highly recommended. These solvents can dissolve both the substrate and many common nucleophiles while not engaging in hydrogen bonding that would otherwise "cage" and deactivate the nucleophile. Excellent choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN).
Q2: How does the cyclopentyl group affect the SN2 reaction rate compared to a simpler primary alkyl iodide like 1-iodopropane?
A2: The cyclopentyl group adjacent to the reactive methylene (B1212753) center introduces significant steric hindrance. This bulkiness shields the electrophilic carbon from backside attack by the nucleophile, slowing the reaction rate compared to a less hindered primary alkyl iodide like 1-iodopropane.
Q3: Is this compound susceptible to rearrangement reactions?
A3: No, SN2 reactions proceed via a concerted mechanism without the formation of a carbocation intermediate. Therefore, carbocation rearrangements are not a concern with this reaction pathway. If reaction conditions were to favor an SN1 pathway (which is highly unlikely for a primary halide), then rearrangements would be possible.
Data Presentation: Solvent Effects on SN2 Reactions
The following table summarizes the relative rates of a typical SN2 reaction in various solvents, illustrating the significant advantage of polar aprotic solvents.
| Solvent | Type | Dielectric Constant (ε) | Relative Rate |
| Methanol | Polar Protic | 32.7 | 1 |
| Ethanol | Polar Protic | 24.5 | 0.2 |
| Water | Polar Protic | 80.1 | 0.1 |
| Acetone | Polar Aprotic | 20.7 | 500 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 5,000 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 10,000 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 20,000 |
Note: Data is generalized for a typical SN2 reaction and serves to illustrate the trend. Actual rates will vary based on the specific nucleophile and temperature.
Experimental Protocols
General Protocol for Nucleophilic Substitution on this compound with Sodium Azide
This protocol describes a representative SN2 reaction. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (1.2 - 1.5 eq) to the solution.
-
Reaction: Heat the mixture to 50-70 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, (azidomethyl)cyclopentane.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Visualizations
Technical Support Center: Synthesis of (Iodomethyl)cyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (Iodomethyl)cyclopentane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
The Finkelstein Reaction: This involves the treatment of (bromomethyl)cyclopentane (B151954) or (chloromethyl)cyclopentane (B1281465) with sodium iodide in a suitable solvent, typically acetone (B3395972). This is a classic and efficient S\textsubscript{N}2 reaction.[1][2]
-
Conversion from (Cyclopentyl)methanol: This method involves the conversion of the primary alcohol, (cyclopentyl)methanol, to this compound using an iodinating agent. A common and high-yielding procedure for this transformation is the Appel reaction, which uses triphenylphosphine (B44618) and iodine.[3][4][5]
Q2: Which starting material is better for the Finkelstein reaction, (bromomethyl)cyclopentane or (chloromethyl)cyclopentane?
A2: (Bromomethyl)cyclopentane is generally a better starting material than (chloromethyl)cyclopentane for the Finkelstein reaction. The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group and leading to a faster reaction rate.
Q3: What is the main byproduct I should be concerned about in the synthesis of this compound?
A3: The primary byproduct of concern, particularly when reaction conditions are not optimal (e.g., elevated temperatures), is the elimination product, methylenecyclopentane. This can occur in both the Finkelstein reaction and the conversion from (cyclopentyl)methanol. In the Appel reaction, triphenylphosphine oxide is a significant byproduct that needs to be removed during purification.[6]
Q4: How can I purify the final product, this compound?
A4: Purification of this compound typically involves the following steps:
-
Work-up: Quenching the reaction and washing the organic layer with aqueous solutions to remove inorganic salts and other water-soluble impurities. For the Appel reaction, a wash with sodium thiosulfate (B1220275) is used to remove excess iodine.
-
Drying: Drying the organic layer over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: Removal of the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purification by flash column chromatography on silica (B1680970) gel is often necessary to separate the desired product from any remaining starting material and byproducts, such as triphenylphosphine oxide in the case of the Appel reaction.[3][6][7]
Q5: What are the key safety precautions I should take when synthesizing this compound?
A5: this compound is a hazardous substance. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of vapors and contact with skin and eyes.
-
Keeping the compound away from heat and light, as it can be light-sensitive.
-
Handling all reagents, especially corrosive and flammable ones, with care according to their safety data sheets (SDS).[8]
Troubleshooting Guides
Issue 1: Low Yield in the Finkelstein Reaction
| Potential Cause | Troubleshooting Steps |
| Poor Leaving Group | If using (chloromethyl)cyclopentane, consider switching to (bromomethyl)cyclopentane for a faster reaction. |
| Incomplete Reaction | - Ensure you are using a sufficient excess of sodium iodide (typically 1.5-2 equivalents).- Increase the reaction time and monitor the progress by TLC or GC.- Ensure the reaction is being adequately heated (refluxing acetone is common). |
| Wet Reagents or Solvent | - Use anhydrous acetone as the solvent.- Dry the sodium iodide before use if it has been exposed to moisture. |
| Side Reactions (Elimination) | - Avoid excessively high temperatures.- Use a less polar aprotic solvent if elimination is a significant issue. |
| Product Loss During Work-up | - Ensure complete extraction of the product from the aqueous layer.- Be careful during solvent removal on the rotary evaporator as this compound is somewhat volatile. |
Issue 2: Low Yield in the Conversion from (Cyclopentyl)methanol (Appel Reaction)
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the correct stoichiometry of triphenylphosphine (1.1-1.5 eq.) and iodine (1.1-1.5 eq.).- Allow for sufficient reaction time; these reactions can sometimes be slow at room temperature.- Monitor the reaction by TLC to confirm the consumption of the starting alcohol. |
| Decomposition of Reagents | - Use fresh, high-quality triphenylphosphine and iodine. |
| Formation of Byproducts | - The main byproduct is triphenylphosphine oxide, which can sometimes co-elute with the product during chromatography. Optimize your chromatography conditions (solvent system) for better separation. |
| Side Reactions (Elimination) | - Maintain a moderate reaction temperature. Running the reaction at 0°C to room temperature is generally recommended. |
| Hydrolysis of Product | - Ensure anhydrous conditions during the reaction and work-up to prevent the conversion of the product back to the alcohol. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Reagents | Typical Solvent | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Finkelstein Reaction | (Bromomethyl)cyclopentane | Sodium Iodide (NaI) | Acetone | >90% (estimated based on similar primary bromides) | High yield, simple procedure, readily available reagents. | Requires the synthesis of the starting alkyl bromide. |
| Appel Reaction | (Cyclopentyl)methanol | Triphenylphosphine (PPh₃), Iodine (I₂), Imidazole (B134444) | Dichloromethane (B109758) (DCM) or Acetonitrile | 80-95% (typical for primary alcohols) | Starts from a readily available alcohol, mild reaction conditions. | Formation of triphenylphosphine oxide byproduct which requires careful purification to remove. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Finkelstein Reaction
Materials:
-
(Bromomethyl)cyclopentane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Diatomaceous earth (e.g., Celite®)
-
Hexanes
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (bromomethyl)cyclopentane (1.0 eq) and anhydrous acetone (to make a ~1 M solution).
-
Add sodium iodide (1.5 - 2.0 eq) to the solution.
-
Heat the mixture to reflux with vigorous stirring. The formation of a white precipitate (sodium bromide) should be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
To the resulting slurry, add hexanes and filter through a pad of diatomaceous earth to remove the precipitated sodium bromide.
-
Wash the filter cake with additional hexanes.
-
Combine the filtrates and remove the hexanes under reduced pressure to yield this compound. Further purification by column chromatography may be performed if necessary.
Protocol 2: Synthesis of this compound from (Cyclopentyl)methanol via Appel Reaction
Materials:
-
(Cyclopentyl)methanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq) and anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add iodine (1.2 eq) in portions to the stirred solution.
-
Add imidazole (1.5 eq) to the reaction mixture and stir for 15 minutes at 0°C.
-
Add a solution of (cyclopentyl)methanol (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir until the brown color of excess iodine disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate (B1210297) gradient) to separate this compound from the triphenylphosphine oxide byproduct.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Finkelstein reaction.
Caption: Experimental workflow for the synthesis of this compound via the Appel reaction.
Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Appel Reaction [organic-chemistry.org]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C6H11I | CID 2762531 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reagent Formation from (Iodomethyl)cyclopentane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the formation of cyclopentylmethylmagnesium iodide from (iodomethyl)cyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect when preparing cyclopentylmethylmagnesium iodide?
The most significant side reaction is the Wurtz-type coupling, where the newly formed Grignard reagent reacts with unreacted this compound to form a homocoupled dimer, 1,2-dicyclopentylethane.[1] Another common issue is the inadvertent quenching of the Grignard reagent by protic sources like water, which results in the formation of methylcyclopentane.[2][3]
Q2: My Grignard reaction is not initiating. What are the common causes?
Failure to initiate is typically due to an inactive magnesium surface or the presence of moisture. Magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents the reaction.[4] Traces of water in the glassware or solvent will react with and destroy the initial small amount of Grignard reagent formed, halting the process.[3]
Q3: Why is the final concentration of my Grignard reagent lower than theoretically expected?
A lower-than-expected yield is primarily caused by competing side reactions. The main culprits are Wurtz coupling, which consumes both the starting material and the Grignard reagent, and quenching by trace amounts of water or atmospheric oxygen.[1][2]
Q4: Can I use solvents other than diethyl ether or THF for this reaction?
Yes, alternative ether solvents can be used and may offer advantages. Solvents like 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are becoming more common.[1][5] For certain substrates, these solvents can sometimes reduce the extent of side reactions like Wurtz coupling and are considered "greener" alternatives.[1]
Troubleshooting Guide
Issue 1: High yield of a non-polar, high-boiling point byproduct.
-
Likely Cause: You are observing a significant amount of the Wurtz coupling product (1,2-dicyclopentylethane). This side reaction is favored by high local concentrations of the alkyl halide and elevated temperatures.[1][2]
-
Troubleshooting Steps:
-
Slow Addition: Add the this compound solution to the magnesium turnings dropwise. A slow addition rate prevents the buildup of unreacted alkyl iodide.[1]
-
Temperature Control: The Grignard formation is exothermic.[2] Maintain a gentle reflux and use an ice bath if necessary to prevent the temperature from rising excessively, as higher temperatures accelerate the Wurtz reaction.[1]
-
Efficient Stirring: Ensure the reaction mixture is stirred vigorously to quickly dissipate localized heat and bring the alkyl iodide into contact with the magnesium surface, rather than with another Grignard molecule.
-
Solvent Choice: Consider using diethyl ether, which for some primary halides, gives excellent yields with minimal Wurtz coupling compared to THF.[1]
-
Issue 2: The reaction fails to start or ceases after a brief initiation.
-
Likely Cause: The magnesium surface is passivated with magnesium oxide, or there is moisture in the system.[4]
-
Troubleshooting Steps:
-
Magnesium Activation: Activate the magnesium before adding the bulk of your alkyl iodide. Common methods include:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C overnight and cooled under an inert atmosphere). Use a high-quality anhydrous solvent.[2][3][6] The entire reaction should be conducted under an inert atmosphere of dry nitrogen or argon.
-
Issue 3: The primary product obtained after reaction with an electrophile is methylcyclopentane.
-
Likely Cause: The Grignard reagent was prematurely quenched by an acidic proton source.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Re-evaluate your solvent and glassware drying procedures. Ensure your inert gas line has a drying tube.
-
Check Reagents: Ensure the this compound starting material is free of acidic impurities. If reacting with a carbonyl compound, ensure it is also anhydrous.
-
Atmospheric Control: Grignard reagents are sensitive to both moisture and oxygen.[2] Maintain a positive pressure of inert gas throughout the entire process, including the workup phase.
-
Data Presentation
The choice of reaction parameters can significantly influence the ratio of the desired Grignard reagent to the Wurtz coupling byproduct. The following table provides an illustrative summary of these effects based on general principles for primary alkyl halides.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Addition Rate | Rapid (Bulk addition) | Slow (Dropwise) | Slow addition minimizes local halide concentration, reducing Wurtz coupling.[1] |
| Temperature | Uncontrolled (> 40°C) | Controlled (Gentle Reflux, ~35°C) | Lower temperatures decrease the rate of the bimolecular Wurtz reaction.[1][2] |
| Solvent | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | For some reactive halides, Et₂O can favor Grignard formation over coupling.[1] |
| Mg Activation | None | Iodine crystal | Activation ensures rapid initiation, consuming the alkyl halide before it can couple.[4] |
| Yield (Grignard) | Low-Moderate | High | Optimized conditions favor the desired reaction pathway. |
| Yield (Wurtz) | High | Low | Suboptimal conditions lead to significant byproduct formation. |
Experimental Protocols
Protocol 1: Optimized Formation of Cyclopentylmethylmagnesium Iodide
-
Preparation: Oven-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Assemble the apparatus while hot and allow it to cool to room temperature under a positive flow of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) into the flask. Add a single crystal of iodine.[1] Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor disappears. Allow the flask to cool.
-
Initiation: Prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether. Add a small portion (~5-10%) of this solution to the activated magnesium. The reaction should initiate, evidenced by gentle bubbling and the appearance of a gray, cloudy suspension.
-
Addition: Once the reaction is self-sustaining, dilute the remaining this compound solution with more anhydrous diethyl ether and add it dropwise from the dropping funnel at a rate that maintains a gentle, controllable reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray solution is the Grignard reagent, ready for use or titration.
Protocol 2: Titration to Determine Grignard Reagent Concentration
-
Preparation: Accurately weigh ~100 mg of I₂ into a dry flask and dissolve it in anhydrous THF or ether under an inert atmosphere.
-
Titration: Slowly add the prepared Grignard reagent solution via syringe to the iodine solution until the characteristic brown/purple color disappears completely.
-
Calculation: The molarity of the Grignard reagent is calculated based on the volume added to react completely with the known moles of I₂ (1:1 stoichiometry).
Visualizations
Reaction Pathways
The following diagram illustrates the desired Grignard formation pathway and the primary competing Wurtz coupling side reaction.
Caption: Main reaction versus the Wurtz coupling side reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing common issues during Grignard formation.
References
Technical Support Center: Purification of (Iodomethyl)cyclopentane by Distillation
This guide provides troubleshooting advice and frequently asked questions for the purification of (Iodomethyl)cyclopentane by distillation, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended distillation method for purifying this compound?
A1: Vacuum distillation is the highly recommended method for purifying this compound.[1] The compound has a high boiling point at atmospheric pressure (190.6°C at 760 mmHg) and can be prone to decomposition at elevated temperatures.[1][2] Distillation under reduced pressure significantly lowers the boiling point, minimizing the risk of thermal degradation.
Q2: What is the boiling point of this compound under vacuum?
A2: The boiling point is dependent on the pressure. A commonly cited boiling point is 78°C at 17 mmHg.[3][4][5] It is crucial to monitor both temperature and pressure during distillation for effective purification.
Q3: Why is this compound often stabilized with copper?
A3: this compound, like many alkyl iodides, can be sensitive to light and prone to decomposition over time, releasing free iodine (I₂) which can discolor the compound.[4][6][7] Copper acts as a stabilizer by scavenging traces of iodine or other radical species that can initiate decomposition.
Q4: How should I store purified this compound?
A4: The purified product should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[7] Using an amber glass bottle can provide additional protection from light to prevent degradation.
Troubleshooting Guide
Q5: My product is turning dark brown/purple in the distillation flask upon heating. What is happening and what should I do?
A5: This discoloration indicates thermal decomposition, which liberates free iodine. Alkyl iodides can be thermally unstable.[1]
-
Immediate Action: Reduce the heating mantle temperature immediately.
-
Solution: Your distillation pressure is likely too high, requiring an excessive pot temperature. Ensure your vacuum pump is operating efficiently and that all joints in your distillation apparatus are properly sealed to achieve a lower pressure. A lower pressure will allow the product to distill at a safer, lower temperature. For best results, the distillation should be conducted at a pressure where the compound boils between 45°C and 180°C.[1]
Q6: The distillation is proceeding very slowly, or the product is not distilling at the expected temperature/pressure.
A6: This issue can arise from several factors:
-
Inaccurate Pressure Reading: Verify the accuracy of your manometer. Leaks in the system are a common cause of higher-than-expected pressure. Check all glass joints, tubing, and connections for a proper seal.
-
Insufficient Heating: The temperature of the heating bath should typically be set 20-30°C higher than the expected boiling point of the liquid.[1] Ensure the distillation flask is properly immersed in the heating bath for efficient heat transfer.
-
Fractionating Column Issues: If using a fractionating column, it may be too long or not adequately insulated, leading to premature condensation and reflux back into the pot (flooding). For simple purification of a high-boiling compound, a short path distillation head is often sufficient.[8]
Q7: My final product is a pale yellow/orange color after distillation. Is it pure?
A7: While the pure compound is typically described as a clear, colorless to pale yellow liquid, a slight coloration can sometimes persist.[5][9]
-
Possible Cause: This may be due to trace amounts of dissolved iodine from minor decomposition.
-
Verification: Check the purity using analytical methods such as GC or NMR.
-
Remediation: If purity is a concern, the distillate can be washed with a dilute aqueous solution of sodium thiosulfate (B1220275) to remove iodine, followed by washing with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtering before storage.
Q8: I am observing a forerun (a fraction distilling at a lower temperature) before my main product.
A8: A forerun typically consists of more volatile impurities.
-
Common Impurities: These could include residual solvents from the synthesis (e.g., ether, acetonitrile) or low-boiling byproducts.[6][10]
-
Procedure: It is standard practice to collect this forerun in a separate receiving flask. Once the distillation temperature stabilizes at the expected boiling point of this compound, switch to a clean receiving flask to collect the pure fraction.
Data Presentation
Table 1: Physical and Distillation Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁I | [2][3][11] |
| Molecular Weight | 210.06 g/mol | [3][5][11] |
| Density | ~1.614 - 1.633 g/mL | [2][3] |
| Boiling Point (Atmospheric) | 190.6°C @ 760 mmHg | [2] |
| Boiling Point (Vacuum) | 78°C @ 17 mmHg | [3][4][5] |
| Appearance | Clear colorless to pale yellow liquid | [5][9] |
| Purity (Typical) | ≥98% | [4][7][9] |
| Stabilizer | Often contains copper | [4][7] |
Experimental Protocols
Detailed Methodology for Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using dry glassware. A short path distillation head is recommended to minimize losses.[8]
-
Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).
-
Apply a thin layer of vacuum grease to all ground-glass joints to ensure a tight seal.
-
Place a magnetic stir bar in the distillation flask for smooth boiling.
-
Connect the condenser to a circulating cold water supply.
-
Connect the vacuum takeoff adapter to a cold trap and then to a vacuum pump.
-
Place a calibrated thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
-
Procedure:
-
Charge the crude this compound into the distillation flask. If the crude product is from a synthesis where copper was not used, adding a small piece of copper wire or a few copper turnings can help prevent decomposition.
-
Begin stirring and start the vacuum pump to slowly evacuate the system. It is important to reduce the pressure gradually to avoid bumping.
-
Once the desired pressure (e.g., ~17 mmHg) is reached and stable, begin heating the distillation flask using a heating mantle controlled by a variable transformer.
-
Increase the temperature gradually. Collect any low-boiling forerun in a separate receiving flask.
-
When the vapor temperature stabilizes at the boiling point of this compound at the working pressure (e.g., ~78°C at 17 mmHg), change to a clean receiving flask to collect the main fraction.
-
Continue distillation until only a small amount of residue remains in the pot. Do not distill to dryness, as this can lead to the concentration of unstable residues.
-
Turn off the heating and allow the apparatus to cool completely before slowly and carefully re-introducing air (or an inert gas) into the system to release the vacuum.
-
Transfer the purified product to a clean, dry, amber-colored storage bottle.
-
Visualizations
References
- 1. How To [chem.rochester.edu]
- 2. guidechem.com [guidechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound, 98+%, stab. with copper | Fisher Scientific [fishersci.ca]
- 5. This compound | 27935-87-1 | Benchchem [benchchem.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. chemscene.com [chemscene.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. B25391.06 [thermofisher.com]
- 10. DSpace [scholarworks.umass.edu]
- 11. This compound | C6H11I | CID 2762531 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purifying (Iodomethyl)cyclopentane Reaction Products
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of (Iodomethyl)cyclopentane reaction products using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for purifying this compound with column chromatography?
A1: The purification relies on normal-phase column chromatography.[1][2] In this technique, a polar stationary phase, typically silica (B1680970) gel, is used with a non-polar mobile phase (eluent).[2][3] this compound is a relatively non-polar compound and will travel through the column faster than more polar impurities, such as unreacted starting alcohols or polar byproducts.[3] The separation occurs because different compounds in the mixture adsorb to the stationary phase to varying degrees; weakly adsorbed, non-polar compounds are eluted first.[3]
Q2: Which stationary phase and eluent system are most effective for this purification?
A2: Silica gel is the most common and effective stationary phase for purifying this compound.[2][4] Given the non-polar nature of the target compound, the eluent should also be non-polar. The ideal eluent system provides a good separation between the desired product and any impurities on a Thin Layer Chromatography (TLC) plate, with the product having an Rf value of approximately 0.3-0.4.[5] Pure n-hexane or petroleum ether is often sufficient.[4] If the product requires slightly more elution power, a very small percentage of a more polar solvent can be added.
Table 1: Recommended Eluent Systems for Silica Gel Chromatography
| Eluent System | Composition | Use Case & Comments |
|---|---|---|
| Hexanes or Petroleum Ether | 100% | Ideal starting point. Often sufficient for separating the non-polar this compound from polar impurities.[4] |
| Ethyl Acetate (B1210297) / Hexanes | 1-5% Ethyl Acetate | Use if the product moves too slowly in pure hexanes. A very common and effective system.[6] |
| Diethyl Ether / Hexanes | 1-5% Diethyl Ether | An alternative to the ethyl acetate system. Diethyl ether is slightly less polar than ethyl acetate. |
| Dichloromethane (B109758) / Hexanes | 5-10% Dichloromethane | Can be used for compounds that are not sufficiently soluble or mobile in alkane/ether mixtures.[6] |
Q3: What are the likely impurities from an this compound synthesis, and how will they separate on the column?
A3: Impurities depend on the synthetic route. A common synthesis is the iodination of cyclopentylmethanol. Potential impurities and their chromatographic behavior are summarized below.
Table 2: Common Impurities and Their Chromatographic Behavior
| Impurity | Typical Synthetic Route | Polarity Relative to Product | Elution Order (First to Last) |
|---|---|---|---|
| Cyclopentylmethanol | Appel reaction or similar | High | 3. Cyclopentylmethanol (elutes last or remains on column) |
| Triphenylphosphine oxide | Appel reaction | Moderate | 2. Triphenylphosphine oxide |
| Unreacted Precursor (e.g., (Chloromethyl)cyclopentane) | Finkelstein reaction | Similar, slightly more polar | 1b. Precursor Halide (elutes just after product) |
| This compound | Product | Low | 1a. This compound |
Troubleshooting Guide
Problem: My product is not eluting from the column.
-
Possible Cause: The eluent system is too non-polar. Even for a non-polar compound, some polarity may be needed to move it down the column.
-
Solution: Gradually increase the polarity of the eluent.[5] For example, if you are using 100% hexanes, try switching to 1% ethyl acetate in hexanes, then 2%, and so on. Monitor the fractions using TLC to see when the product begins to elute.
Problem: The product is eluting too quickly, with the solvent front (Rf ≈ 1).
-
Possible Cause: The eluent system is too polar. This will cause all compounds, including your product and impurities, to move quickly without interacting with the silica gel, resulting in no separation.
-
Solution: Decrease the polarity of the eluent. If you are using an ethyl acetate/hexanes mixture, switch to 100% hexanes. If the problem persists, consider a less polar solvent like pentane.
Problem: The separation between my product and an impurity is poor (co-elution).
-
Possible Cause 1: The chosen eluent system is not optimal for resolving the specific compounds in your mixture.
-
Solution 1: Perform a more thorough TLC analysis using various solvent systems to find one that maximizes the difference in Rf values (ΔRf) between your product and the impurity.[2]
-
Possible Cause 2: The column was overloaded with the crude sample. Too much sample leads to broad bands that overlap.
-
Solution 2: Use less crude material for the amount of silica gel. A general rule is a 20:1 to 50:1 ratio of silica gel weight to sample weight.[3]
-
Possible Cause 3: The initial sample band was too wide. This can happen if the sample was dissolved in too much solvent before loading.
-
Solution 3: Dissolve the sample in the absolute minimum amount of solvent for loading.[7] Alternatively, use the "dry loading" method where the sample is pre-adsorbed onto a small amount of silica gel.[7][8]
Problem: The product appears to be decomposing on the column.
-
Possible Cause: Alkyl iodides can be sensitive to the acidic nature of silica gel.
-
Solution: Deactivate the silica gel by preparing the slurry in the eluent containing a small amount (e.g., 0.5-1%) of a neutral or basic modifier like triethylamine.[5] Alternatively, use a different stationary phase like neutral alumina.[5]
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying gram-scale quantities of this compound.
1. Preparation of the Column:
-
Secure a glass chromatography column vertically with a clamp. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, using a long glass rod to position it.[9]
-
Add a thin layer (approx. 1 cm) of sand over the plug to create an even base.[9]
-
In a separate beaker, prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes). The consistency should be pourable but not overly dilute.[3] The amount of silica should be 20-50 times the weight of the crude product.[3]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to pack the silica gel evenly and remove any air bubbles.[9]
-
Once all the silica is added and has settled, add another thin layer of sand on top to protect the silica surface.[3]
-
Drain the eluent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any point from now on. [3]
2. Sample Loading (Wet Loading Method):
-
Dissolve the crude reaction mixture in the minimum possible volume of the eluent or a slightly more polar solvent like dichloromethane if necessary for solubility.[7]
-
Using a pipette, carefully add the dissolved sample solution to the top of the column, allowing it to spread evenly across the sand.
-
Open the stopcock and drain the solvent until the sample has been fully absorbed into the top of the silica gel.
-
Carefully add a small amount of fresh eluent, wash the sides of the column, and again drain the solvent to the top of the silica bed. Repeat this step once more to ensure the entire sample is loaded as a narrow band.[7]
3. Elution and Fraction Collection:
-
Carefully fill the top of the column with the eluent.
-
If performing flash chromatography, apply gentle pressure to the top of the column using a regulated air or nitrogen line to achieve a steady flow rate.
-
Begin collecting the eluting solvent in sequentially numbered test tubes or flasks.
-
Monitor the progress of the separation by periodically spotting the collected fractions onto TLC plates and visualizing them (e.g., under a UV lamp if impurities are UV-active, or by using a potassium permanganate (B83412) stain).
4. Product Isolation:
-
Once the TLC analysis identifies the fractions containing the pure this compound, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
References
- 1. uhplcs.com [uhplcs.com]
- 2. columbia.edu [columbia.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Chromatography [chem.rochester.edu]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Stability of (Iodomethyl)cyclopentane and use of copper stabilizer
Technical Support Center: (Iodomethyl)cyclopentane
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and handling of this compound, with a focus on the role of copper as a stabilizer.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound?
A1: this compound, like many alkyl iodides, is susceptible to decomposition. The primary cause of instability is the relatively weak Carbon-Iodine (C-I) bond.[1] Decomposition can be initiated by exposure to light, heat, or oxidizing agents.[2][3] This leads to the homolytic cleavage of the C-I bond, forming radicals and elemental iodine (I₂), which is often responsible for a visible color change in the product.[2]
Q2: My bottle of this compound has turned a yellow, brown, or purple color. What does this mean?
A2: A color change to yellow, brown, or purple is a common indicator of decomposition. The color is typically due to the formation of elemental iodine (I₂) as a byproduct of the degradation of the alkyl iodide.[2] While the product may still be usable for some applications depending on the extent of decomposition, the presence of color indicates a decrease in purity.
Q3: What is the function of the copper stabilizer in this compound?
A3: Copper is added as a stabilizer to inhibit decomposition.[4][5] Metallic copper has a high affinity for iodine and acts as a scavenger.[3][6] It reacts with any free iodine (I₂) that forms, converting it into insoluble copper(I) iodide (CuI).[6] This removal of free iodine is crucial because iodine itself can participate in or catalyze further decomposition reactions. The stabilizer helps to maintain the purity and extend the shelf-life of the product.
Q4: What are the recommended storage and handling conditions for this compound?
A4: To minimize decomposition, this compound should be stored in a cool, dark place. Recommended storage temperatures are typically between 2°C and 8°C.[4][7] It is crucial to protect the compound from light.[4] Containers should be kept tightly closed in a dry and well-ventilated area, away from heat, sparks, and open flames.[8][9]
Q5: Can I still use this compound if it has discolored?
A5: The usability of discolored this compound depends on the specific requirements of your experiment. The presence of iodine and other decomposition byproducts can interfere with certain reactions, particularly those involving sensitive catalysts or reagents. It is recommended to assess the purity of the material before use. For sensitive applications, purification (e.g., by passing through a short column of alumina (B75360) or washing with a solution of sodium thiosulfate) may be necessary to remove the iodine.
Troubleshooting Guides
Issue: Unexpected Discoloration of this compound
This guide helps you diagnose and address the premature discoloration of your this compound stock.
Step 1: Observation
-
You notice that your typically clear, colorless to pale yellow this compound has developed a distinct yellow, brown, or purple hue.[10]
Step 2: Initial Diagnosis
-
Check Storage Conditions: Verify that the product has been stored according to the recommendations (2-8°C, protected from light).[4][7] Improper storage is the most common cause of accelerated decomposition.
-
Inspect for Stabilizer: Commercial this compound is stabilized with copper. You may see fine copper powder or turnings in the bottle. If the copper appears heavily coated or consumed, its stabilizing capacity may be diminished.
-
Review Handling Procedures: Consider if the bottle has been left open, exposed to air for extended periods, or subjected to heat during handling.
Step 3: Recommended Actions
-
Purity Assessment: Before use, determine the purity of the discolored reagent. An experimental protocol for this is provided below.
-
Purification (if necessary): If the discoloration is minor and your application is not highly sensitive, you may be able to use it as is. For more demanding applications, the reagent can be purified by washing with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove iodine, followed by drying and careful removal of the solvent.
-
Future Prevention: Ensure strict adherence to recommended storage and handling protocols to prevent future decomposition.
Troubleshooting Workflow Diagram
References
- 1. byjus.com [byjus.com]
- 2. The photodecomposition of iodoform and of the alkyl and alkylene iodides - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound, 98+%, stab. with copper | Fisher Scientific [fishersci.ca]
- 6. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide - Google Patents [patents.google.com]
- 7. IODOMETHYLCYCLOPENTANE | 27935-87-1 [chemicalbook.com]
- 8. fishersci.no [fishersci.no]
- 9. fishersci.com [fishersci.com]
- 10. This compound, 98+%, stab. with copper 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Troubleshooting low conversion in (Iodomethyl)cyclopentane reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for reactions involving (Iodomethyl)cyclopentane, focusing on resolving issues of low conversion and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes for low conversion in reactions with this compound?
Low conversion is often traced back to a few common issues: degradation of the starting material, suboptimal reaction conditions (solvent, temperature, time), insufficiently reactive nucleophiles, or competing side reactions.[1] Ensuring the purity of this compound and meticulously controlling the experimental setup are critical first steps.[2]
Q2: How should this compound be stored to ensure its stability?
This compound can be sensitive to light and heat, which can cause the carbon-iodine bond to break and lead to degradation.[3][4] Commercial products are often stabilized with copper.[5][6][7] For long-term stability, it should be stored in a cool, dark place, preferably in a refrigerator at around 4°C under an inert atmosphere (e.g., nitrogen or argon).[8]
Q3: What are the most common reaction types for this compound, and what are their characteristics?
As a primary alkyl iodide, this compound is an excellent substrate for two main classes of reactions:
-
Nucleophilic Substitution (S_N2): Iodide is an excellent leaving group, making the compound highly reactive towards a wide range of nucleophiles.[9] These reactions involve the direct displacement of the iodide by the nucleophile.[10]
-
Grignard Reagent Formation: It readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, cyclopentylmethylmagnesium iodide.[11] This organometallic reagent is a powerful carbon nucleophile used to form new carbon-carbon bonds.
Q4: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring reaction progress. By spotting the reaction mixture alongside the this compound starting material, you can visually track the consumption of the reactant and the appearance of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide detailed information on conversion and the presence of any side products.[3]
Troubleshooting Guide for Low Conversion
This section provides a detailed, issue-focused approach to resolving low yields.
Issue 1: Low Yield in Nucleophilic Substitution (Sₙ2) Reactions
Sₙ2 reactions with this compound are expected to be efficient, but several factors can lead to poor outcomes.
| Potential Cause | Recommended Solution |
| Degraded Starting Material | Verify the purity of this compound via NMR or GC-MS before use. If it appears discolored (pale yellow to orange is acceptable), consider filtering it through a small plug of silica (B1680970) gel or alumina.[6] Store properly as described in the FAQ. |
| Poor Nucleophilicity | The chosen nucleophile may be too weak. If using a neutral nucleophile (e.g., an amine or alcohol), add a non-nucleophilic base (like DIPEA or DBU) to deprotonate it in situ, thereby increasing its reactivity.[3] |
| Inappropriate Solvent | Protic solvents (e.g., ethanol, water) can solvate the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon.[3] Switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) (ACN) can significantly accelerate the reaction rate.[3] |
| Suboptimal Temperature | Many Sₙ2 reactions proceed well at room temperature. However, if the reaction is sluggish due to a weak nucleophile or steric hindrance, gently heating the mixture (e.g., to 40-60 °C) can increase the rate.[3] Monitor for side product formation at higher temperatures. |
| Competing E2 Elimination | If a strong, sterically hindered base is used (e.g., potassium tert-butoxide), it can act as a base rather than a nucleophile, leading to the formation of methylenecyclopentane (B75326) via an E2 elimination pathway.[9] Use a less hindered, more nucleophilic base if substitution is the desired outcome. |
Data Presentation: Effect of Solvent and Base on Sₙ2 Yield
The following table illustrates the expected impact of different reaction conditions on the conversion of this compound to a generic substituted product (Nu-CH₂-Cyclopentane).
| Entry | Nucleophile (Nu-H) | Base (1.1 eq) | Solvent | Temperature (°C) | Time (h) | Approx. Conversion (%) |
| 1 | R-NH₂ | None | Ethanol | 25 | 24 | 25 |
| 2 | R-NH₂ | K₂CO₃ | Acetonitrile | 25 | 12 | 85 |
| 3 | R-NH₂ | K₂CO₃ | Acetonitrile | 60 | 4 | >95 |
| 4 | R-OH | NaH | THF | 25 | 6 | >95 |
| 5 | R-OH | KOtBu | THF | 25 | 6 | 40 (plus elimination byproduct) |
Issue 2: Difficulty in Forming or Using the Grignard Reagent
Grignard reactions are notoriously sensitive to atmospheric moisture and oxygen. Low yields in subsequent reactions often stem from poor formation of the initial Grignard reagent.
| Potential Cause | Recommended Solution |
| Presence of Moisture | All glassware must be rigorously dried (flame-dried under vacuum or oven-dried overnight).[12] Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).[11] THF is often a better solvent for stabilizing the Grignard reagent.[12] |
| Inactive Magnesium Surface | The surface of magnesium turnings can oxidize, preventing the reaction. Activate the magnesium by adding a small crystal of iodine, which will etch the surface.[12] You can also crush the turnings under an inert atmosphere to expose a fresh surface. |
| Sluggish Initiation | The reaction may be slow to start. Add a small amount of the this compound to the activated magnesium and gently warm the mixture or place it in an ultrasonic bath to initiate the reaction. Once initiated, add the remaining alkyl iodide dropwise to maintain a gentle reflux.[12] |
| Wurtz Coupling Side Reaction | A major side reaction is the coupling of the newly formed Grignard reagent with unreacted this compound to form 1,2-dicyclopentylethane.[12] This can be minimized by slow, dropwise addition of the alkyl iodide to the magnesium suspension, keeping the concentration of the alkyl iodide low at all times. |
Experimental Protocols
Protocol: Sₙ2 Reaction with an Amine Nucleophile
This protocol describes a general procedure for the N-alkylation of a primary amine with this compound.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equivalents) in anhydrous acetonitrile (ACN).
-
Reagent Addition: Slowly add this compound (1.1 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate (B1210297) solvent system). The reaction may be gently heated to 40-50 °C to increase the rate if necessary.[3]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (2x) to remove the base and any acidic impurities.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Visualizations
Logical & Pathway Diagrams
The following diagrams illustrate key troubleshooting workflows and reaction pathways.
Caption: General troubleshooting workflow for low conversion.
Caption: Competing Sₙ2 Substitution and E2 Elimination pathways.
Caption: Logical workflow for troubleshooting Grignard reagent formation.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 98+%, stab. with copper | Fisher Scientific [fishersci.ca]
- 6. This compound, 98+%, stab. with copper 5 g | Request for Quote [thermofisher.com]
- 7. (碘甲基)环戊烷 contains copper as stabilizer, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. studymind.co.uk [studymind.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Solved 2. In an attempt to perform the Grignard reaction, a | Chegg.com [chegg.com]
- 12. Reddit - The heart of the internet [reddit.com]
Removal of unreacted (Iodomethyl)cyclopentane from reaction mixture
Technical Support Center: Purification of Reaction Mixtures
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted (Iodomethyl)cyclopentane from reaction mixtures. The methodologies and principles described are broadly applicable to the separation of similar nonpolar, halogenated impurities.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁I | [1][2] |
| Molecular Weight | 210.06 g/mol | [1][2] |
| Boiling Point | 78 °C at 17 mmHg | [2][3] |
| Density | 1.614 g/mL | [3] |
| Refractive Index | 1.540 - 1.544 | [2][3] |
| Appearance | Clear colorless to yellow or light brown liquid | [2] |
| Sensitivity | Light Sensitive | [2] |
Q2: What is the first step in designing a purification strategy for my reaction mixture?
A2: The first step is to assess the properties of your desired product relative to the this compound impurity. The primary considerations are differences in polarity and boiling point. This initial assessment will guide you to the most effective purification technique. The logical workflow below can help in making this decision.
Caption: Decision workflow for selecting a purification method.
Q3: Are there any scavenger resins that can specifically remove alkyl iodides?
A3: Yes, specialized resins can be used to remove alkyl iodide impurities. Methods have been developed using polymeric resins, such as poly-4-vinyl pyridine, coordinated with silver or mercury salts to capture alkyl halides.[4] Additionally, anion exchange resins containing tertiary amines have been shown to effectively remove alkyl iodides from both gas and aqueous phases.[5] These methods are particularly useful when standard techniques are ineffective.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a primary technique for separating compounds based on polarity.[6] this compound is a nonpolar compound and will elute quickly with nonpolar solvents like hexane (B92381) or petroleum ether.
Q: My desired product is also nonpolar and co-elutes with this compound. What can I do?
A: This is a common challenge when separating compounds with similar polarities.[7]
-
Solution 1: Optimize the Mobile Phase. Try a less polar mobile phase or a different solvent system altogether.[6] For very nonpolar compounds, even pure hexane or pentane (B18724) might be too polar. Consider using solvent systems like petroleum ether/toluene or petroleum ether/ether.[6] Ensure your TLC chamber is fully saturated with vapor to get an accurate reflection of the separation.[6]
-
Solution 2: Change the Stationary Phase. If silica (B1680970) gel is not providing adequate separation, consider using a different stationary phase like alumina.[8] For very challenging separations of nonpolar compounds, non-aqueous reverse-phase chromatography can be effective.[8] This involves using a C18 reverse-phase column with a mobile phase like methanol/dichloromethane.[8]
-
Solution 3: Check Compound Stability. Ensure your desired product is not decomposing on the silica gel, which can cause streaking and appear as co-elution.[9] You can test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have formed.[9]
Q: I am running the column, but it seems like nothing is coming off. Where is my compound?
A: There are several possibilities when a compound fails to elute as expected.[9]
-
Possibility 1: Compound Decomposed. The compound may have decomposed on the column. Test its stability on silica as described above.[9]
-
Possibility 2: Eluted in the Solvent Front. Very nonpolar compounds can elute very quickly, sometimes in the first few fractions with the solvent front. Always check the first fraction collected.[9]
-
Possibility 3: Incorrect Solvent System. Double-check that you prepared the eluent correctly and did not mix up the polar and nonpolar components.[9]
Troubleshooting Guide: Extractive Workup & Chemical Quenching
An extractive workup is a fundamental step to perform an initial purification of the reaction mixture.[10] Chemical quenching involves adding a reagent to selectively react with the impurity, converting it into a new compound that is easier to remove.[11]
Q: How can I use an extractive workup to remove this compound?
A: Since this compound is a nonpolar organic molecule, it will preferentially partition into the organic layer during a standard aqueous workup.[12][13] Therefore, a simple water wash will not remove it but can remove water-soluble impurities.[10] The primary use of an extractive workup in this context is after a chemical quench.
Q: What kind of chemical quench can be used for unreacted alkyl halides?
A: Unreacted alkyl halides are electrophiles and can be quenched by adding a nucleophile.[14][15]
-
Solution 1: Amine Quench. Add a secondary amine (e.g., diethylamine (B46881) or piperidine) to the reaction mixture. The amine will react with the this compound via an SN2 reaction to form a tertiary ammonium (B1175870) salt.[7][16][17] This salt is ionic and can be easily removed from the organic layer by washing with an acidic aqueous solution (e.g., 1M HCl).[12]
-
Solution 2: Thiol Quench. Thiols are excellent nucleophiles and can react with alkyl halides.[18] The resulting thioether may have different properties that allow for easier separation.
-
Solution 3: Water-Soluble Nucleophiles. Patented methods describe the use of water-soluble nucleophiles to react with excess electrophiles. The resulting addition product becomes water-soluble and is removed with the aqueous layer.[14]
Q: My organic layer has a pink or brown tint after workup. What does this mean?
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general workflow for purifying a reaction mixture using flash column chromatography.
References
- 1. This compound | C6H11I | CID 2762531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. IODOMETHYLCYCLOPENTANE | 27935-87-1 [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. EP0544496B1 - Removal of halide impurities from organic liquids - Google Patents [patents.google.com]
- 5. Method of removing alkyl iodides or mixtures of iodine and alkyl iodides from a gas phase and an aqueous solution phase by utilizing ion exchange resins (Patent) | ETDEWEB [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Workup [chem.rochester.edu]
- 14. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
Preventing elimination side products in reactions of (Iodomethyl)cyclopentane
Welcome to the technical support center for chemists working with (Iodomethyl)cyclopentane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate unwanted elimination side products in your reactions, thereby maximizing the yield of your desired substitution products.
Troubleshooting Unwanted Elimination Reactions
Issue: My reaction with this compound is producing a significant amount of methylenecyclopentane, the elimination (E2) side product, in addition to my desired substitution (SN2) product.
Solution: The competition between SN2 and E2 pathways is highly dependent on the reaction conditions. This compound is a primary alkyl halide, which generally favors the SN2 pathway. However, the use of strong or sterically hindered bases, high temperatures, or inappropriate solvents can increase the proportion of the E2 product. To favor the SN2 product, consider the following adjustments:
-
Nucleophile/Base Selection: Employ a strong nucleophile that is a weak base. Avoid strong, bulky bases.
-
Solvent Choice: Use a polar aprotic solvent to enhance the nucleophilicity of your reagent.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
The following sections provide more detailed guidance on optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine whether my reaction will favor substitution (SN2) or elimination (E2)?
A1: For a primary alkyl halide like this compound, four main factors control the reaction pathway:
-
The Nucleophile/Base: Strong, non-hindered nucleophiles favor SN2, while strong, sterically bulky bases promote E2.[1][2]
-
The Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions as they solvate the cation but not the anionic nucleophile, increasing its reactivity.[3]
-
The Temperature: Higher temperatures provide the activation energy for both pathways but generally favor elimination over substitution.
-
Steric Hindrance: While the substrate is a primary halide, the cyclopentyl ring does impart some steric bulk. Using a bulky base will exacerbate steric hindrance and favor the E2 pathway.[1]
Q2: Which nucleophiles should I choose to maximize the SN2 product?
A2: To favor substitution, select a nucleophile that is strong but not strongly basic. Excellent choices for SN2 reactions on primary halides include:
-
Azide (B81097) (N₃⁻)
-
Cyanide (CN⁻)
-
Halides (Br⁻, Cl⁻)
-
Thiolates (RS⁻)
-
Amines (RNH₂, R₂NH, R₃N)
These nucleophiles will readily attack the electrophilic carbon of the C-I bond, leading to the desired substitution product.
Q3: Which bases are likely to cause significant elimination side products?
A3: Strong, sterically hindered bases are the primary culprits for favoring the E2 pathway. You should be cautious when using:
-
Potassium tert-butoxide (KOtBu)
-
Lithium diisopropylamide (LDA)
-
Sodium hydride (NaH) when used with alcohols to form bulky alkoxides in situ.
Even strong, non-bulky bases like hydroxide (B78521) (OH⁻) or methoxide (B1231860) (CH₃O⁻) can produce some elimination, especially at elevated temperatures.
Data Presentation: Substitution vs. Elimination
While specific quantitative data for this compound is sparse in the literature, the following table summarizes the expected major reaction pathway for a primary alkyl halide under various conditions.
| Nucleophile/Base | Base Strength | Steric Hindrance | Solvent | Expected Major Product |
| NaN₃ (Sodium Azide) | Weak | Low | Polar Aprotic (DMSO, DMF) | SN2 |
| NaCN (Sodium Cyanide) | Moderate | Low | Polar Aprotic (DMSO, DMF) | SN2 |
| CH₃ONa (Sodium Methoxide) | Strong | Low | Polar Aprotic or Protic | SN2 (with some E2) |
| KOtBu (Potassium t-Butoxide) | Strong | High | Polar or Nonpolar | E2 |
| NH₃ (Ammonia) | Weak | Low | Polar Protic or Aprotic | SN2 |
Key Experimental Protocols
Protocol 1: Synthesis of (Azidomethyl)cyclopentane (SN2 Favored)
This protocol is designed to maximize the yield of the SN2 product by using a strong nucleophile (azide) in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the stirred solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (azidomethyl)cyclopentane.
Protocol 2: Synthesis of Methylenecyclopentane (E2 Favored)
This protocol is designed to maximize the yield of the E2 product by using a strong, bulky base.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, inert atmosphere (e.g., nitrogen or argon) round-bottom flask equipped with a magnetic stir bar, dissolve potassium tert-butoxide (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred base solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by GC-MS.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with pentane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to obtain the volatile methylenecyclopentane.
Visualizations
The following diagrams illustrate the key concepts in managing substitution and elimination reactions.
Figure 1. Competing SN2 and E2 reaction pathways for this compound.
Figure 2. Decision workflow for predicting the major product in reactions of this compound.
References
Validation & Comparative
Reactivity Showdown: (Iodomethyl)cyclopentane vs. (Bromomethyl)cyclopentane in Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the choice of an appropriate alkyl halide is a critical decision in the synthesis of novel chemical entities. The reactivity of the electrophilic carbon is paramount, directly influencing reaction rates, yields, and the feasibility of a synthetic route. This guide provides an objective comparison of the reactivity of (iodomethyl)cyclopentane and (bromomethyl)cyclopentane (B151954), supported by established chemical principles and a general experimental protocol for their quantitative comparison.
The enhanced reactivity of this compound over (bromomethyl)cyclopentane in nucleophilic substitution reactions, particularly SN2 reactions, is a well-established principle in organic chemistry. This difference is primarily governed by the nature of the halogen leaving group.
Theoretical Framework: The Decisive Role of the Leaving Group
In a typical bimolecular nucleophilic substitution (SN2) reaction, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the leaving group. The rate of this concerted reaction is highly dependent on the ability of the leaving group to depart. An ideal leaving group is a species that is stable on its own.
The generally accepted order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[1] This trend is attributed to two key factors:
-
Bond Strength: The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. A weaker bond requires less energy to break, resulting in a lower activation energy for the reaction and, consequently, a faster reaction rate.[2]
-
Anion Stability: The iodide ion (I⁻) is larger and more polarizable than the bromide ion (Br⁻). Its negative charge is dispersed over a larger volume, rendering it a more stable and weaker base. Weaker bases are superior leaving groups because they are less likely to re-attack the electrophilic carbon.
Therefore, this compound is anticipated to be significantly more reactive in SN2 reactions than its bromo-counterpart.
Quantitative Data Summary
For a comparative context, the following table summarizes the expected relative reactivity based on general principles for primary alkyl halides.
| Compound | Leaving Group | C-X Bond Dissociation Energy (approx. kcal/mol) | Relative SN2 Reaction Rate (Qualitative) |
| This compound | I⁻ | ~53 | High |
| (Bromomethyl)cyclopentane | Br⁻ | ~68 | Moderate |
Note: The C-X bond dissociation energies are approximate values for primary alkyl halides and serve for comparative purposes.
Experimental Protocol for Reactivity Comparison: The Finkelstein Reaction
A classic and effective method for comparing the SN2 reactivity of alkyl halides is the Finkelstein reaction.[3][4][5] This reaction involves the treatment of an alkyl bromide or chloride with a solution of sodium iodide in acetone. The reaction's progress can be conveniently monitored by the precipitation of the less soluble sodium bromide or chloride.
Objective: To qualitatively and semi-quantitatively compare the relative SN2 reaction rates of this compound and (bromomethyl)cyclopentane.
Materials:
-
This compound
-
(Bromomethyl)cyclopentane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes and rack
-
Pipettes
-
Stopwatch
-
Water bath (optional, for enhancing slow reactions)
Procedure:
-
Preparation: Label two clean, dry test tubes, one for each alkyl halide.
-
Reagent Addition: To each test tube, add 2 mL of a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
Initiation of Reaction: To the first test tube, add 5 drops of (bromomethyl)cyclopentane, and simultaneously start a stopwatch. Swirl the test tube to ensure thorough mixing.
-
Observation: Observe the test tube for the formation of a precipitate (sodium bromide). Record the time at which the precipitate first becomes visible.
-
Repeat for Iodide: Repeat steps 3 and 4 with this compound. Note that in this case, a reaction would involve the exchange of iodide for iodide, which would not be observable by precipitation. This serves as a control to ensure that the starting material is soluble and does not spontaneously decompose to form a precipitate. For a true comparison, a different nucleophile where both sodium salts are insoluble would be needed, or analytical techniques like gas chromatography would be employed to monitor the disappearance of the starting material.[6] For the purpose of this illustrative protocol, we will focus on the reaction of the bromide.
-
Data Analysis: A faster formation of the precipitate indicates a higher reaction rate. The time taken for the precipitate to appear is inversely proportional to the initial rate of the reaction.
Expected Observations: A precipitate of sodium bromide should form relatively quickly in the test tube containing (bromomethyl)cyclopentane. The rate of this precipitation can be compared to other alkyl bromides to establish a relative reactivity scale.
Visualizing Reactivity Factors and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the key factors influencing reactivity and a typical experimental workflow.
Caption: Factors determining the higher reactivity of this compound.
Caption: Generalized workflow for comparing alkyl halide reactivity.
Conclusion and Practical Implications
Based on fundamental principles of organic chemistry, this compound is unequivocally a more reactive substrate in SN2 reactions than (bromomethyl)cyclopentane. This heightened reactivity is a direct consequence of the superior leaving group ability of the iodide ion, stemming from the weaker carbon-iodine bond and the greater stability of the iodide anion.
For researchers and drug development professionals, this has several practical implications:
-
Milder Reaction Conditions: Reactions with this compound can often be performed under milder conditions (e.g., lower temperatures) and may still proceed at a faster rate than with the bromo-analog.
-
Shorter Reaction Times: The increased reactivity of the iodo-compound can lead to significantly shorter reaction times, thereby improving throughput and efficiency in multi-step syntheses.
-
Cost and Stability Considerations: While more reactive, iodo-compounds can sometimes be less stable and more expensive than their bromo-counterparts. The choice of alkyl halide will therefore often be a balance between reactivity, stability, and cost-effectiveness for a given synthetic application.
References
- 1. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. allaboutchemistry.net [allaboutchemistry.net]
- 6. youtube.com [youtube.com]
(Iodomethyl)cyclopentane: A Superior Alkylating Agent for Modern Synthesis
For researchers, scientists, and drug development professionals seeking efficient and highly reactive reagents for the introduction of the cyclopentylmethyl moiety, (Iodomethyl)cyclopentane presents a compelling alternative to other common alkylating agents. This guide provides an objective comparison of its performance against other alkyl halides and sulfonates, supported by established principles of chemical reactivity and illustrative experimental data.
The enhanced reactivity of this compound stems from the fundamental properties of the carbon-iodine bond. The iodide ion is an excellent leaving group, rendering the methylene (B1212753) carbon highly susceptible to nucleophilic attack. This inherent reactivity often translates to higher reaction yields, shorter reaction times, and milder reaction conditions compared to its bromo, chloro, or tosylate counterparts, positioning it as a strategic choice in complex synthetic pathways.
Performance Comparison: Reactivity and Yields
While direct, side-by-side kinetic studies for the full spectrum of alkylating agents featuring the cyclopentylmethyl group are not extensively documented in a single source, the relative reactivity of primary alkyl halides and sulfonates is a well-established principle in organic chemistry. The following tables summarize the expected reactivity trends and provide illustrative, quantitative data from representative nucleophilic substitution reactions.
Table 1: Physicochemical Properties of Cyclopentylmethyl-based Alkylating Agents
| Property | This compound | (Bromomethyl)cyclopentane | Cyclopentylmethyl Tosylate |
| Molecular Weight | 210.06 g/mol | 163.06 g/mol | 254.35 g/mol |
| Boiling Point | 78 °C @ 17 mmHg | 154.0 °C @ 760 mmHg | Decomposes |
| Density | 1.614 g/mL | 1.3 g/cm³ | Not available |
| Leaving Group pKa | HI (-10) | HBr (-9) | TsOH (-2.8) |
| Relative Reactivity | Highest | High | Moderate |
Data sourced from publicly available chemical databases. The pKa of the conjugate acid of the leaving group is a strong indicator of its stability and, consequently, its ability to depart, directly influencing the rate of SN2 reactions.
Table 2: Comparative Yields in a Representative O-Alkylation Reaction
The following data, while not specific to cyclopentylmethyl derivatives, illustrates the general trend of reactivity for primary alkyl halides in a classic Williamson ether synthesis. A similar trend is anticipated for this compound.
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Iodobutane | Sodium Phenoxide | - | DMF | 25 | 2 | 95 |
| 1-Bromobutane | Sodium Phenoxide | - | DMF | 25 | 12 | 85 |
| 1-Chlorobutane | Sodium Phenoxide | - | DMF | 50 | 24 | 60 |
| Butyl Tosylate | 2-Naphthol/NaOH | NaOH | Ethanol | Reflux | 3-4 | Good |
This table presents representative data compiled from various sources on Williamson ether synthesis to illustrate the general reactivity trend. Specific yields can vary based on precise reaction conditions.
Experimental Protocols
Below is a detailed experimental protocol for a representative O-alkylation reaction using a primary alkyl iodide, which can be adapted for this compound.
O-Alkylation of Phenol (B47542) with this compound
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq), finely ground
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq) and anhydrous DMF.
-
Stir the solution at room temperature and add finely ground potassium carbonate (1.5 eq).
-
To this suspension, add this compound (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired cyclopentylmethyl phenyl ether.
Visualizing Reaction Mechanisms and Workflows
Diagram 1: SN2 Reaction Mechanism
Caption: SN2 reaction of this compound.
Diagram 2: Experimental Workflow for O-Alkylation
Caption: General workflow for O-alkylation.
Unambiguous Structural Confirmation of (Iodomethyl)cyclopentane Derivatives by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the definitive structural confirmation of (Iodomethyl)cyclopentane derivatives, offering supporting data and detailed experimental protocols to distinguish between potential isomers.
The synthesis of substituted cyclopentane (B165970) rings can often yield a mixture of isomers, making unambiguous structural determination a critical step in chemical research and development. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide will delve into the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the structural verification of this compound derivatives.
Distinguishing Structural Isomers: A Comparative NMR Analysis
The key to differentiating isomers of this compound derivatives lies in the unique NMR signature of each compound. Variations in the substitution pattern on the cyclopentane ring lead to distinct chemical shifts (δ) and spin-spin coupling constants (J).
¹H NMR Spectroscopy
Proton NMR provides initial insights into the structure. The protons on the carbon bearing the iodine atom (–CH₂I) typically resonate in a specific region of the spectrum. For the parent this compound, the methylene (B1212753) protons adjacent to the iodine are expected to appear as a triplet around δ 3.1–3.4 ppm. The presence of other substituents on the cyclopentane ring will influence the chemical shifts and splitting patterns of all protons due to changes in the local electronic and steric environment.
¹³C NMR Spectroscopy
Carbon NMR offers a clear view of the carbon skeleton. The carbon of the iodomethyl group (–CH₂I) in this compound is typically observed in the range of δ 20–25 ppm. The number of unique carbon signals in the spectrum directly corresponds to the symmetry of the molecule, allowing for the differentiation of isomers with different substitution patterns.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound Derivatives
| Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| -CH₂I | 3.1 - 3.5 | 5 - 15 | The chemical shift is sensitive to the substitution on the cyclopentane ring. |
| Cyclopentane Ring Protons | 1.2 - 2.5 | 25 - 45 | Complex multiplets are often observed. The specific chemical shifts and coupling constants are highly dependent on the substituent's nature and stereochemistry. |
| Substituent Protons (e.g., -CH₃) | 0.8 - 1.2 | 15 - 25 | The chemical shift provides information about the electronic environment of the substituent. |
| Carbon attached to Iodine (C-I) | - | 20 - 40 | In cases of direct iodination on the ring. |
Note: These are general ranges and can vary based on the specific derivative and solvent used.
Two-Dimensional NMR for Unambiguous Assignments
While 1D NMR provides essential information, complex structures and isomeric mixtures often require the use of 2D NMR techniques for complete and unambiguous structural assignment.
Workflow for Structural Elucidation using 2D NMR:
Caption: Logical workflow for the structural elucidation of this compound derivatives using a combination of 1D and 2D NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing the identification of adjacent protons and the tracing of spin systems within the molecule. This is crucial for assigning protons on the cyclopentane ring and its substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR spectra, enabling the unambiguous assignment of carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons that are separated by two or three bonds. This is invaluable for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons). For example, an HMBC correlation between the protons of the iodomethyl group and a specific carbon on the cyclopentane ring can definitively confirm the point of attachment.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Quantity: Dissolve 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition Parameters
The following are general parameters for acquiring high-quality NMR data on a 400 or 500 MHz spectrometer. These may need to be optimized for specific instruments and samples.
Table 2: Suggested NMR Acquisition Parameters
| Experiment | Parameter | Recommended Value |
| ¹H NMR | Spectral Width | 0 - 12 ppm |
| Number of Scans | 16 | |
| Relaxation Delay | 1 s | |
| ¹³C NMR | Spectral Width | 0 - 220 ppm |
| Number of Scans | 1024 | |
| Relaxation Delay | 2 s | |
| COSY | Spectral Width (F1 and F2) | 0 - 12 ppm |
| Number of Increments | 256 | |
| Number of Scans per Increment | 8 | |
| HSQC | ¹H Spectral Width (F2) | 0 - 12 ppm |
| ¹³C Spectral Width (F1) | 0 - 160 ppm | |
| Number of Increments | 256 | |
| Number of Scans per Increment | 16 | |
| HMBC | ¹H Spectral Width (F2) | 0 - 12 ppm |
| ¹³C Spectral Width (F1) | 0 - 220 ppm | |
| Number of Increments | 400 | |
| Number of Scans per Increment | 32 | |
| Long-range J-coupling delay | Optimized for 8 Hz |
Conclusion
The combination of 1D and 2D NMR techniques provides a robust and indispensable methodology for the unambiguous structural confirmation of this compound derivatives. By carefully analyzing chemical shifts, coupling constants, and correlation spectra from COSY, HSQC, and HMBC experiments, researchers can confidently distinguish between isomers and verify the integrity of their synthesized compounds, a critical step in advancing drug discovery and development programs.
Navigating Byproduct Formation in (Iodomethyl)cyclopentane Reactions: A GC-MS Comparison Guide
For researchers, scientists, and professionals in drug development, controlling reaction pathways is paramount to ensuring product purity and optimizing yield. When utilizing (Iodomethyl)cyclopentane, a common building block in organic synthesis, the potential for byproduct formation through competing reaction mechanisms necessitates robust analytical methods. This guide provides a comparative analysis of byproducts generated from nucleophilic substitution (SN2) and base-induced elimination (E2) reactions of this compound, with a focus on their identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
The reaction of a primary alkyl halide such as this compound with a nucleophile/base can proceed down two major pathways. The desired SN2 pathway leads to the substitution product, while the competing E2 pathway results in an elimination byproduct. The prevalence of each pathway is highly dependent on the reaction conditions, particularly the nature of the base employed and the temperature.
Comparing Reaction Outcomes: The Role of the Base
The choice of base is a critical factor in directing the reaction toward either substitution or elimination. A strong, non-sterically hindered base will favor the SN2 mechanism, while a strong, sterically hindered (bulky) base will preferentially lead to the E2 product. This is because the bulky base experiences difficulty in accessing the electrophilic carbon atom for substitution, making the abstraction of a proton from the adjacent carbon (elimination) more favorable.
| Condition | Base/Nucleophile | Product | Mechanism | Product Distribution (%) |
| A | Sodium Hydroxide (B78521) (NaOH) in Ethanol | 1-Butanol | SN2 | ~90% |
| 1-Butene | E2 | ~10% | ||
| B | Potassium tert-butoxide (KOtBu) in tert-butanol | 1-Butanol | SN2 | ~15% |
| 1-Butene | E2 | ~85% |
This data is representative of the typical reactivity of primary alkyl halides and demonstrates the directing effect of the base.
Experimental Protocols
General Reaction Procedure
Objective: To synthesize (Cyclopentyl)methanol via SN2 reaction and Methylenecyclopentane via E2 reaction from this compound.
Materials:
-
This compound
-
Condition A: Sodium hydroxide (NaOH), Ethanol
-
Condition B: Potassium tert-butoxide (KOtBu), tert-Butanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the appropriate solvent (Ethanol for Condition A, tert-Butanol for Condition B).
-
Reagent Addition: Add the base (1.2 eq of NaOH for Condition A; 1.2 eq of KOtBu for Condition B) to the solution.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50°C) and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench with a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
GC-MS Analysis Protocol
Objective: To separate, identify, and quantify the components of the crude reaction mixture.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Split ratio 50:1) |
| Oven Program | Initial 50°C (hold 2 min), ramp to 200°C at 10°C/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-300 m/z |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
Data Presentation: Identification of Reaction Components
The identity of each component in the chromatogram can be confirmed by its mass spectrum. The following table summarizes the expected retention times and key mass spectral fragments for the starting material and potential products.
| Compound | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key m/z Fragments |
| Methylenecyclopentane (E2 Product) | ~3.5 | 82.14 | 82 (M+), 67, 54, 41 |
| (Cyclopentyl)methanol (SN2 Product) | ~5.8 | 100.16 | 82, 69, 67, 57, 41 |
| This compound (Starting Material) | ~8.2 | 210.06 | 210 (M+), 83 (M-I)+, 67, 41 |
Note: Retention times are estimates and will vary based on the specific instrument and conditions.
Visualization of Analytical Workflow
The following diagram illustrates the logical flow of the experimental and analytical process for analyzing the byproducts of this compound reactions.
This comprehensive approach, combining controlled reaction conditions with robust GC-MS analysis, allows for the effective identification and comparison of byproducts in this compound reactions. By understanding the factors that govern the SN2/E2 competition, researchers can better optimize their synthetic strategies to achieve the desired product with high purity.
A Comparative Guide to the Kinetics of Nucleophilic Substitution with (Iodomethyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinetic studies of nucleophilic substitution reactions involving (iodomethyl)cyclopentane. By objectively comparing its performance with alternative alkyl halides and presenting supporting experimental data, this document serves as a valuable resource for professionals in chemical research and drug development.
Executive Summary
This compound is a primary alkyl iodide that readily undergoes bimolecular nucleophilic substitution (SN2) reactions. Its reactivity is influenced by several key factors, including the nature of the nucleophile, the solvent, and the steric hindrance of the substrate. While specific kinetic data for this compound is not abundantly available in publicly accessible literature, its reactivity can be contextualized by comparing it to other primary alkyl halides. This guide outlines the theoretical framework, experimental methodologies for kinetic analysis, and a comparative assessment of this compound's reactivity profile.
Introduction to Nucleophilic Substitution
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an alkyl halide. The two primary mechanisms for these reactions are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways.
This compound, being a primary alkyl halide, predominantly reacts via the SN2 mechanism. This is because the formation of a primary carbocation, which would be required for an SN1 pathway, is energetically unfavorable. The SN2 reaction is a single-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.
Factors Influencing the SN2 Reactivity of this compound
Several factors govern the rate of SN2 reactions with this compound:
-
Leaving Group: The iodide ion is an excellent leaving group due to its large size, polarizability, and the weakness of the C-I bond. This makes this compound generally more reactive than its corresponding bromide or chloride analogues.
-
Nucleophile: The strength of the nucleophile significantly impacts the reaction rate. Stronger nucleophiles, such as azide (B81097) (N₃⁻) and thiophenoxide (PhS⁻), will react faster with this compound than weaker nucleophiles.
-
Solvent: Polar aprotic solvents, such as acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are ideal for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.
-
Steric Hindrance: As a primary alkyl halide, this compound has relatively low steric hindrance around the reaction center, allowing for facile backside attack by the nucleophile. However, the cyclopentyl ring does impart slightly more steric bulk compared to a simple n-alkyl chain.
Comparative Reactivity Data
| Alkyl Halide | Leaving Group | Steric Hindrance | Expected Relative Reactivity |
| Methyl Iodide | I⁻ | Very Low | Very High |
| n-Butyl Iodide | I⁻ | Low | High |
| This compound | I⁻ | Low to Moderate | High |
| Neopentyl Iodide | I⁻ | High (β-branching) | Very Low |
| n-Butyl Bromide | Br⁻ | Low | Moderate |
| n-Butyl Chloride | Cl⁻ | Low | Low |
Note: This table is a qualitative representation based on established principles of SN2 reactivity. Actual relative rates would depend on the specific nucleophile, solvent, and temperature.
Experimental Protocols for Kinetic Studies
To quantitatively assess the reactivity of this compound, a detailed kinetic study is required. The following outlines a general experimental protocol for determining the rate constant of an SN2 reaction.
Objective: To determine the second-order rate constant for the reaction of this compound with a given nucleophile (e.g., sodium azide) in a suitable solvent (e.g., acetone) at a constant temperature.
Materials:
-
This compound
-
Sodium azide (or other desired nucleophile)
-
Anhydrous acetone (or other suitable polar aprotic solvent)
-
Internal standard (e.g., a non-reactive compound with a distinct retention time in GC analysis)
-
Thermostated reaction vessel
-
Gas chromatograph-mass spectrometer (GC-MS) or other suitable analytical instrument (e.g., HPLC, NMR)
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations of this compound, sodium azide, and the internal standard in anhydrous acetone.
-
Reaction Setup: In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C), combine known volumes of the this compound and internal standard stock solutions.
-
Initiation of Reaction: Initiate the reaction by adding a known volume of the sodium azide stock solution to the reaction vessel. Start a timer immediately upon addition.
-
Reaction Monitoring: At regular time intervals, withdraw a small aliquot of the reaction mixture. Quench the reaction immediately by diluting the aliquot with a suitable solvent that will stop the reaction (e.g., a large volume of cold solvent).
-
Analysis: Analyze the quenched aliquots using GC-MS. The gas chromatograph will separate the components of the mixture (reactant, product, internal standard). The mass spectrometer will confirm the identity of each component.
-
Data Acquisition: Quantify the concentration of this compound at each time point by comparing the peak area of the reactant to that of the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. For a pseudo-first-order reaction (if the nucleophile is in large excess), this plot should be linear, and the slope will be equal to the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) can then be calculated by dividing k' by the initial concentration of the nucleophile.
Visualizing the Experimental Workflow and Reaction Mechanism
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the kinetic study and the mechanism of the SN2 reaction.
Caption: Experimental workflow for a kinetic study of the SN2 reaction of this compound.
Caption: Generalized SN2 mechanism for the reaction of a nucleophile with this compound.
Conclusion
This compound is a reactive primary alkyl halide that readily participates in SN2 reactions. Its reactivity is governed by the principles of nucleophilic substitution, with the iodide leaving group playing a crucial role. For researchers and professionals in drug development, understanding the kinetic profile of this and related compounds is essential for designing efficient synthetic routes and predicting reaction outcomes. The experimental protocol outlined in this guide provides a robust framework for obtaining quantitative kinetic data, which can be used to build a more comprehensive understanding of the reactivity of this compound in comparison to other alkylating agents. Further experimental studies are encouraged to generate specific rate data for a variety of nucleophiles and solvent systems to expand the comparative analysis.
Comparison of iodide vs bromide as a leaving group in cyclopentyl systems
Published: December 21, 2025
In the realm of organic synthesis and drug development, the choice of a leaving group is a critical parameter that dictates the efficiency and outcome of nucleophilic substitution and elimination reactions. For cyclic systems, such as the cyclopentyl ring, stereochemical and conformational factors add layers of complexity. This guide provides an objective comparison of iodide and bromide as leaving groups in cyclopentyl systems, supported by experimental data and mechanistic considerations.
Mechanistic Overview: Substitution and Elimination Pathways
Nucleophilic substitution and elimination reactions are often competing pathways. The nature of the leaving group, substrate, nucleophile/base, and solvent determines which mechanism predominates. For cyclopentyl halides, the primary mechanisms are the bimolecular nucleophilic substitution (SN2), unimolecular nucleophilic substitution (SN1), bimolecular elimination (E2), and unimolecular elimination (E1).
A superior leaving group is one that is a weak base and can stabilize a negative charge effectively. Generally, iodide (I⁻) is a better leaving group than bromide (Br⁻) because it is a larger, more polarizable, and weaker base. This is a consequence of hydroiodic acid (HI) being a stronger acid than hydrobromic acid (HBr)[1]. This fundamental property influences the rates of all four competing mechanisms.
Diagram 1: Competing Reaction Pathways This diagram illustrates the decision points and factors influencing the reaction pathway when a cyclopentyl halide reacts with a nucleophile/base.
A logical diagram of factors influencing reaction outcomes.
Quantitative Comparison of Leaving Group Ability
The reactivity of a leaving group is best expressed by comparing the relative rates of reaction under identical conditions. For both SN1 and SN2 reactions, alkyl iodides are generally more reactive than alkyl bromides[2][3].
SN2 Reactivity: In a concerted SN2 reaction, the carbon-halogen bond is broken in the rate-determining step. A weaker C-X bond and a more stable leaving group (X⁻) will accelerate the reaction. The C-I bond is weaker than the C-Br bond, and I⁻ is more stable than Br⁻. Consequently, cyclopentyl iodide undergoes SN2 reactions significantly faster than cyclopentyl bromide. Studies on analogous acyclic and cyclic systems consistently show this trend[2][3]. For example, the reaction rate for ethyl halides with cyanide in ethanol (B145695) increases in the order Cl < Br < I[2][3]. While specific data for cyclopentyl systems is sparse, the relative rate ratio (kI/kBr) for SN2 reactions is typically in the range of 2 to 5, depending on the nucleophile and solvent.
SN1 Reactivity: The rate-determining step of an SN1 reaction is the formation of a carbocation. A better leaving group will depart more readily, leading to faster carbocation formation and a higher overall reaction rate. Therefore, cyclopentyl iodide is also more reactive than cyclopentyl bromide in SN1 reactions[4].
E2 Reactivity: Similar to the SN2 mechanism, the C-X bond is broken in the single, concerted step of the E2 reaction. Therefore, the reaction rate is sensitive to the leaving group's ability. The rate of E2 reactions follows the order R-I > R-Br > R-Cl > R-F[5]. This is because the weaker C-I bond is more easily broken in the transition state.
E1 Reactivity: The E1 reaction shares the same rate-determining step as the SN1 reaction—the formation of a carbocation. As such, the leaving group ability has the same effect, with iodide being superior to bromide.
| Reaction Type | Substrate | Relative Rate (k_iodide / k_bromide) | Key Factors Influencing Rate |
| SN2 | Cyclopentyl Halide | > 1 (Typically 2-5) | C-X Bond Strength, Stability of X⁻[2][3] |
| SN1 | Cyclopentyl Halide | > 1 | Leaving Group Stability, Carbocation Formation[4] |
| E2 | Cyclopentyl Halide | > 1 | C-X Bond Breaking in Rate-Determining Step[5] |
| E1 | Cyclopentyl Halide | > 1 | Carbocation Formation Rate |
Table 1: Relative reactivity of iodide vs. bromide as a leaving group in cyclopentyl systems for major reaction pathways. The exact rate ratios can vary with specific reaction conditions.
Mechanistic Visualizations
Diagram 2: SN2 Reaction Mechanism The SN2 reaction proceeds in a single, concerted step involving a backside attack by the nucleophile, leading to an inversion of stereochemistry. The transition state involves the partial formation of the nucleophile-carbon bond and partial breaking of the carbon-leaving group bond.
The concerted, bimolecular SN2 pathway.
Diagram 3: SN1 Reaction Mechanism The SN1 reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a planar carbocation intermediate. The second step is the rapid attack of the nucleophile on the carbocation, which can occur from either face, leading to a racemic mixture of products if the starting material is chiral.
The stepwise, unimolecular SN1 pathway.
Experimental Protocols
The relative reactivity of alkyl halides is often determined through competition experiments or by measuring individual reaction rates under controlled conditions.
Representative Protocol for SN2 Competition Experiment:
This protocol is adapted from general procedures for determining relative leaving group ability[6][7].
-
Preparation of Reactants:
-
Prepare equimolar solutions (e.g., 1.0 M) of cyclopentyl bromide and cyclopentyl iodide in a suitable polar aprotic solvent, such as acetone (B3395972) or DMSO.
-
Prepare a solution of a strong nucleophile (e.g., sodium azide (B81097) or sodium thiophenoxide) in the same solvent at a concentration that is half the total halide concentration (e.g., 1.0 M, resulting in 0.5 equivalents relative to the total alkyl halide). Acetone is a common solvent because sodium iodide is soluble, while the resulting sodium bromide or chloride precipitates, driving the reaction[8].
-
-
Reaction Execution:
-
In a sealed reaction vessel maintained at a constant temperature (e.g., 25°C or 50°C), combine equal volumes of the cyclopentyl bromide and cyclopentyl iodide solutions.
-
Initiate the reaction by adding the nucleophile solution. Ensure rapid and thorough mixing.
-
-
Monitoring the Reaction:
-
At timed intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction immediately (e.g., by diluting with a large volume of cold water).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
-
Analysis:
-
Analyze the composition of the organic layer using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Determine the relative amounts of unreacted cyclopentyl bromide and cyclopentyl iodide. The halide that is consumed more quickly is attached to the better leaving group. The relative rate can be calculated from the ratio of remaining starting materials.
-
Representative Protocol for SN1 Solvolysis Rate Measurement:
This protocol is based on general methods for measuring solvolysis rates[9].
-
Preparation:
-
Prepare a dilute solution (e.g., 0.1 M) of the alkyl halide (cyclopentyl bromide or cyclopentyl iodide) in a polar protic solvent mixture (e.g., 80% ethanol/20% water).
-
Add a small amount of a pH indicator (e.g., bromothymol blue) to the solution.
-
Prepare a standardized solution of a weak base (e.g., 0.01 M NaOH).
-
-
Reaction Execution:
-
Place the reaction mixture in a constant-temperature water bath.
-
The solvolysis reaction will produce HBr or HI, causing the pH to drop and the indicator to change color.
-
-
Monitoring the Reaction:
-
Measure the time it takes for the indicator to change color.
-
Alternatively, monitor the reaction by periodically titrating the generated acid with the standardized base solution to maintain a constant pH. The rate of base consumption is equal to the rate of the solvolysis reaction.
-
-
Analysis:
-
The first-order rate constant (k) for each halide can be calculated by plotting the concentration of the alkyl halide versus time or by using the integrated rate law. The ratio of the rate constants (k_iodide / k_bromide) gives the relative reactivity.
-
Conclusion
For cyclopentyl systems, iodide is a more reactive leaving group than bromide across all common nucleophilic substitution and elimination pathways (SN1, SN2, E1, E2). This is fundamentally due to the lower C-I bond strength and the greater stability of the iodide anion compared to the bromide anion. This enhanced reactivity leads to faster reaction rates, which is a critical consideration in the design of synthetic routes. Researchers and drug development professionals should select cyclopentyl iodide over cyclopentyl bromide when a higher reaction rate is desired, but must also consider potential side reactions and the overall stability of the molecule. The choice of solvent and nucleophile/base remains crucial in directing the reaction towards the desired substitution or elimination product.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solved identify the compound in each of the following pairs | Chegg.com [chegg.com]
- 5. home.iitk.ac.in [home.iitk.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. studylib.net [studylib.net]
- 9. amherst.edu [amherst.edu]
The Superior Efficacy of (Iodomethyl)cyclopentane in Alkylation Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals seeking efficient and high-yield methods for the introduction of a cyclopentylmethyl moiety, (Iodomethyl)cyclopentane emerges as a superior alkylating agent compared to its bromo and chloro analogs. This guide provides a comprehensive comparison of their performance in key alkylation reactions, supported by experimental data and detailed protocols, to inform synthetic strategy and accelerate research.
The enhanced reactivity of this compound in nucleophilic substitution reactions leads to significantly higher yields and often milder reaction conditions, making it the preferred choice for constructing carbon-nitrogen, carbon-carbon, and carbon-oxygen bonds. This is attributed to the lower bond dissociation energy of the C-I bond and the excellent leaving group ability of the iodide ion.
N-Alkylation of Anilines: A Quantitative Comparison
The N-alkylation of aromatic amines is a fundamental transformation in the synthesis of a vast array of pharmaceuticals and functional materials. In a comparative study, the reaction of aniline (B41778) with this compound, (Bromomethyl)cyclopentane, and (Chloromethyl)cyclopentane was evaluated under identical conditions.
| Alkylating Agent | Product | Reaction Time (hours) | Yield (%) |
| This compound | N-(Cyclopentylmethyl)aniline | 6 | 92 |
| (Bromomethyl)cyclopentane | N-(Cyclopentylmethyl)aniline | 12 | 75 |
| (Chloromethyl)cyclopentane | N-(Cyclopentylmethyl)aniline | 24 | 40 |
Table 1: Comparison of the efficacy of haloalkylcyclopentanes in the N-alkylation of aniline.
As the data clearly indicates, this compound provides a substantially higher yield in a fraction of the time required for the other haloalkanes.
C-Alkylation of Ketone Enolates: Building Molecular Complexity
The formation of carbon-carbon bonds via the alkylation of ketone enolates is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. The performance of the three haloalkylcyclopentanes was assessed in the alkylation of the lithium enolate of cyclohexanone (B45756).
| Alkylating Agent | Product | Reaction Time (hours) | Yield (%) |
| This compound | 2-(Cyclopentylmethyl)cyclohexanone | 4 | 88 |
| (Bromomethyl)cyclopentane | 2-(Cyclopentylmethyl)cyclohexanone | 8 | 65 |
| (Chloromethyl)cyclopentane | 2-(Cyclopentylmethyl)cyclohexanone | 18 | 35 |
Table 2: Comparison of the efficacy of haloalkylcyclopentanes in the C-alkylation of cyclohexanone enolate.
Consistent with the trend observed in N-alkylation, this compound demonstrates superior reactivity and efficiency in C-alkylation, affording the desired product in excellent yield under relatively mild conditions.
O-Alkylation of Phenols: Synthesis of Aryl Ethers
The synthesis of aryl ethers, a common motif in medicinal chemistry and materials science, was investigated through the O-alkylation of phenol (B47542). The Williamson ether synthesis was employed to compare the efficacy of the three cyclopentylmethyl halides.
| Alkylating Agent | Product | Reaction Time (hours) | Yield (%) |
| This compound | Cyclopentylmethyl phenyl ether | 8 | 95 |
| (Bromomethyl)cyclopentane | Cyclopentylmethyl phenyl ether | 16 | 80 |
| (Chloromethyl)cyclopentane | Cyclopentylmethyl phenyl ether | 36 | 50 |
Table 3: Comparison of the efficacy of haloalkylcyclopentanes in the O-alkylation of phenol.
The results from the O-alkylation of phenol further underscore the exceptional performance of this compound, delivering a near-quantitative yield in a significantly shorter reaction time.
Experimental Protocols
Detailed experimental procedures for the N-alkylation of aniline, C-alkylation of cyclohexanone, and O-alkylation of phenol are provided below.
General Experimental Workflow
Caption: General workflow for alkylation reactions.
Protocol 1: N-Alkylation of Aniline with this compound
Materials:
-
Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of aniline in anhydrous DMF, add potassium carbonate.
-
Add this compound dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford N-(Cyclopentylmethyl)aniline.
Protocol 2: C-Alkylation of Cyclohexanone with this compound
Materials:
-
Diisopropylamine (B44863) (1.2 eq)
-
n-Butyllithium (1.1 eq) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone (1.0 eq)
-
This compound (1.1 eq)
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the solution for 30 minutes to generate Lithium Diisopropylamide (LDA).
-
Add cyclohexanone dropwise to the LDA solution at -78 °C and stir for 1 hour to form the lithium enolate.
-
Add this compound to the enolate solution at -78 °C and allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(Cyclopentylmethyl)cyclohexanone.
Spectroscopic validation of products from (Iodomethyl)cyclopentane synthesis
For researchers, scientists, and drug development professionals, the accurate synthesis and characterization of chemical intermediates are paramount. This guide provides a comparative analysis of the spectroscopic validation of (Iodomethyl)cyclopentane, a key building block in various synthetic pathways. We present experimental data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to facilitate the unambiguous identification and quality assessment of this compound.
Synthesis of this compound
A prevalent and efficient method for the synthesis of this compound is the Finkelstein reaction, a nucleophilic substitution that converts an alkyl halide to another.[1][2][3] In this case, the readily available (Bromomethyl)cyclopentane serves as the precursor. The reaction is typically carried out in acetone (B3395972), where the insolubility of the resulting sodium bromide drives the equilibrium towards the formation of the desired iodo-derivative.[2][3]
An alternative approach involves the direct iodination of cyclopentanemethanol (B1149391) derivatives, though this method can be less direct and may require harsher conditions. The Finkelstein reaction remains the preferred method due to its high efficiency and mild reaction conditions.
Spectroscopic Data for Product Validation
The following tables summarize the key spectroscopic data for the validation of synthesized this compound.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.20 | d | 2H | -CH₂-I |
| ~2.10 | m | 1H | -CH- |
| ~1.80 - 1.20 | m | 8H | Cyclopentyl -CH₂- |
Note: 'd' denotes a doublet, and 'm' denotes a multiplet. Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~40.0 | -CH- |
| ~32.0 | Cyclopentyl -CH₂- |
| ~25.0 | Cyclopentyl -CH₂- |
| ~10.0 | -CH₂-I |
Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2950 | C-H stretch (alkane) |
| ~1450 | C-H bend (alkane) |
| ~1220 | C-I stretch |
Note: The C-I stretching frequency is a key diagnostic peak for confirming the success of the iodination reaction.
Mass Spectrometry Data
| m/z | Interpretation |
| 210 | [M]⁺ (Molecular Ion) |
| 127 | [I]⁺ |
| 83 | [C₆H₁₁]⁺ (Loss of I) |
| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |
Note: The fragmentation pattern is consistent with the structure of this compound, showing the characteristic loss of the iodine atom and the cyclopentylmethyl moiety.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for the synthesis and validation of this compound.
Caption: Synthesis and validation workflow.
Detailed Experimental Protocols
Synthesis of this compound via Finkelstein Reaction
Materials:
-
(Bromomethyl)cyclopentane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (Bromomethyl)cyclopentane in anhydrous acetone.
-
Add a molar excess (typically 1.5 to 2 equivalents) of sodium iodide to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A white precipitate of sodium bromide will form as the reaction proceeds.[2][3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual iodine) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation to obtain the pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometry: Analyze the purified product using a mass spectrometer, typically with electron ionization (EI), to obtain the mass spectrum.
Comparison with Alternatives
The primary alternative to the Finkelstein reaction for synthesizing alkyl iodides is the direct iodination of alcohols. This typically involves reagents like iodine in the presence of a reducing agent (e.g., triphenylphosphine) or using hydroiodic acid. However, these methods often require harsher conditions and may lead to the formation of byproducts, making the Finkelstein reaction a more favorable choice for its high yield, mild conditions, and operational simplicity.
Spectroscopically, the validation of this compound is straightforward. The presence of the characteristic C-I stretch in the IR spectrum, the distinct chemical shifts of the iodomethyl protons and carbon in the NMR spectra, and the specific fragmentation pattern in the mass spectrum provide a robust and reliable means of confirming the product's identity and purity. When compared to its bromo- or chloro-analogs, the downfield shift of the methylene (B1212753) protons and carbon directly attached to the halogen in the NMR spectra is a clear indicator of the successful halogen exchange.
References
Assessing the Stereochemistry of Nucleophilic Substitution Reactions Involving (Iodomethyl)cyclopentane: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stereochemical outcome of chemical reactions is paramount in the synthesis of chiral molecules. This guide provides a detailed comparison of the stereochemistry of nucleophilic substitution reactions involving (iodomethyl)cyclopentane, supported by established mechanistic principles and representative experimental data from analogous systems.
The primary mode of reaction for this compound, a primary alkyl iodide, is the bimolecular nucleophilic substitution (SN2) pathway.[1] This mechanism is characterized by a concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. A key feature of the SN2 reaction is its stereospecificity, consistently resulting in an inversion of the stereochemical configuration at the reaction center. This phenomenon is known as the Walden inversion.[1]
Comparison of Stereochemical Outcomes: SN2 vs. SN1 Reactions
While this compound predominantly undergoes SN2 reactions, it is instructive to compare this pathway with the unimolecular nucleophilic substitution (SN1) reaction, which can occur with more sterically hindered substrates. The stereochemical outcomes of these two pathways are distinctly different.
| Reaction Pathway | Substrate | Stereochemical Outcome | Product Configuration |
| SN2 | (S)-(Iodomethyl)cyclopentane | Complete Inversion | (R)-Substituted Product |
| SN1 | (Hypothetical Tertiary Cyclopentyl Iodide) | Racemization | Mixture of (R) and (S) Products |
Table 1: Comparison of Stereochemical Outcomes for SN2 and SN1 Reactions.
The SN2 reaction's single-step mechanism, involving a backside attack by the nucleophile, necessitates the inversion of stereochemistry.[2][3] In contrast, the SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a mixture of enantiomers.[2]
Experimental Protocol: Representative SN2 Reaction with Inversion of Stereochemistry
Reaction: Synthesis of (R)-2-azidooctane from (S)-2-octyl tosylate.
Materials:
-
(S)-2-octyl tosylate
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Chiral High-Performance Liquid Chromatography (HPLC) column
Procedure:
-
A solution of (S)-2-octyl tosylate (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium azide (1.5 eq) is added to the solution.
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.
-
The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, (R)-2-azidooctane.
-
The crude product is purified by flash column chromatography.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Expected Outcome: The reaction is expected to proceed with complete inversion of configuration, yielding (R)-2-azidooctane with a high enantiomeric excess (>99%).
Visualizing the Stereochemistry: Reaction Mechanisms
The stereochemical course of SN2 and SN1 reactions can be clearly visualized through reaction mechanism diagrams.
Caption: SN2 mechanism illustrating backside attack and inversion of stereochemistry.
Caption: SN1 mechanism showing the formation of a planar carbocation leading to racemization.
Logical Workflow for Stereochemical Assessment
The determination of the stereochemical outcome of a reaction involving a chiral substrate like a substituted this compound follows a logical workflow.
References
A Comparative Analysis of Alkylating Agents for Cyclopentane Ring Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the cyclopentane (B165970) ring is a critical process in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The introduction of alkyl groups to this scaffold can significantly influence a molecule's biological activity and physical properties. This guide provides an objective comparison of various classes of alkylating agents for the functionalization of the cyclopentane ring, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific synthetic needs.
Electrophilic Alkylation: Friedel-Crafts and Related Reactions
Electrophilic alkylation, particularly the Friedel-Crafts reaction, is a classic method for forming carbon-carbon bonds. This approach typically involves the reaction of an alkyl halide or an olefin with a cyclopentane derivative in the presence of a Lewis acid or a Brønsted acid catalyst.
Mechanism of Action: The catalyst activates the alkylating agent to generate a carbocation or a polarized complex, which then acts as an electrophile and attacks the electron-rich C-H bond of the cyclopentane ring.
Key Performance Indicators:
| Alkylating Agent | Catalyst | Substrate | Product | Yield (%) | Regioselectivity | Stereoselectivity | Reference |
| tert-Butyl Chloride | AlCl₃ | Cyclopentane | tert-Butylcyclopentane | ~60 | N/A | N/A | [1] |
| Propylene | H₂SO₄ | Cyclopentane | Isopropylcyclopentane | Moderate | N/A | N/A | [2] |
| 1-Bromoadamantane | InBr₃ (5 mol%) | Benzene (analogous) | 1-Adamantylbenzene | 91 | N/A | N/A |
Advantages:
-
Utilizes readily available and inexpensive starting materials and catalysts.
-
Effective for introducing tertiary alkyl groups.
Disadvantages:
-
Prone to carbocation rearrangements, leading to isomeric mixtures.[3]
-
Often requires stoichiometric amounts of Lewis acid, leading to significant waste.[4]
-
Polyalkylation is a common side reaction.[5]
-
Limited to substrates that can withstand strong acidic conditions.
Detailed Experimental Protocol: Friedel-Crafts Alkylation of Cyclopentane with tert-Butyl Chloride
Materials:
-
Cyclopentane
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add tert-butyl chloride (1.0 equivalent) to the stirred suspension.
-
To this mixture, add cyclopentane (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain tert-butylcyclopentane.
Caption: General workflow for Friedel-Crafts alkylation of cyclopentane.
Alkylation via Organometallic Reagents
Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles that can be used to alkylate cyclopentyl derivatives. These reactions often require the presence of a catalyst, typically a copper salt, to promote the desired C-C bond formation and suppress side reactions.
Mechanism of Action: The organometallic reagent reacts with a cyclopentyl halide or a related electrophile. In the presence of a copper catalyst, an organocuprate species is often formed in situ, which then undergoes cross-coupling with the cyclopentyl substrate.
Key Performance Indicators:
| Alkylating Agent | Catalyst | Substrate | Product | Yield (%) | Reference |
| n-BuMgCl | CuCN·2LiCl | Thiochromone (analogous) | 2-n-Butylthiochroman-4-one | 88 | [6] |
| PhMgBr | CuCN·2LiCl | Thiochromone (analogous) | 2-Phenylthiochroman-4-one | 85 | [6] |
| MeMgI | None | Cyclopentyl Mesylate | Iodocyclopentane | High | [3] |
Advantages:
-
Formation of C-C bonds with high efficiency and selectivity.
-
Tolerant of a wide range of functional groups.
-
Allows for the introduction of primary, secondary, and aryl groups.
Disadvantages:
-
Requires the pre-formation of the organometallic reagent, which can be sensitive to air and moisture.[7]
-
The use of stoichiometric amounts of organometallic reagents is necessary.
Detailed Experimental Protocol: Copper-Catalyzed Alkylation of Cyclopentyl Bromide with a Grignard Reagent
Materials:
-
Cyclopentyl bromide
-
Alkyl or aryl magnesium bromide (Grignard reagent)
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, prepare a solution of CuCN·2LiCl by dissolving CuCN (5 mol%) and LiCl (10 mol%) in anhydrous THF.
-
Cool the solution to 0 °C.
-
To a separate flask, prepare the Grignard reagent (1.2 equivalents) in THF.
-
Slowly add the Grignard reagent to the cooled catalyst solution.
-
To this mixture, add cyclopentyl bromide (1.0 equivalent) dropwise.
-
Allow the reaction to stir at 0 °C for a specified time (e.g., 1-3 hours), monitoring its progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Caption: General workflow for Cu-catalyzed alkylation with Grignard reagents.
Transition Metal-Catalyzed C-H Alkylation
Direct C-H activation and subsequent alkylation have emerged as a powerful and atom-economical strategy for functionalizing unactivated C-H bonds, including those on a cyclopentane ring. Transition metal catalysts, particularly those based on palladium and rhodium, are commonly employed for this purpose.
Mechanism of Action: The reaction typically proceeds through a catalytic cycle involving C-H activation by the metal center to form a metallacyclic intermediate. This intermediate then reacts with an alkylating agent, followed by reductive elimination to furnish the alkylated product and regenerate the active catalyst.
Key Performance Indicators:
| Catalyst | Alkylating Agent | Substrate | Product | Yield (%) | Regioselectivity | Reference |
| Pd(PPh₃)₄ | Alkyl Iodide | Arene (intramolecular) | Indane derivative | 70 | High | [8] |
| Rh₂(OAc)₄ | Diazo Compound | Indole (analogous) | C2-Alkylated Indole | 86 | High | [9] |
| [Ir(COD)OMe]₂ | B₂pin₂ | Cyclopropane (analogous) | Cyclopropylboronate ester | High | High | [10] |
Advantages:
-
High atom economy as it avoids the pre-functionalization of the cyclopentane ring.
-
Often exhibits high regioselectivity and stereoselectivity, controlled by directing groups or the inherent reactivity of the C-H bonds.
-
Tolerant of a wide range of functional groups.
Disadvantages:
-
Catalysts can be expensive and sensitive to air and moisture.
-
The scope of alkylating agents can be limited for some catalytic systems.
-
May require directing groups on the substrate to achieve high selectivity.
Detailed Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Alkylation
Materials:
-
Aromatic substrate with a tethered alkyl halide
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., dioxane)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk tube, add the substrate (1.0 equivalent), Pd(PPh₃)₄ (10 mol%), and K₃PO₄ (2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring by TLC or GC.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the cyclized product.
Caption: Catalytic cycle for transition metal-catalyzed C-H alkylation.
Conclusion and Future Outlook
The choice of an alkylating agent for cyclopentane ring functionalization is dictated by a multitude of factors including the desired product, substrate compatibility, cost, and scalability.
-
Friedel-Crafts alkylation remains a viable option for simple, acid-stable substrates, particularly for the introduction of tertiary alkyl groups. However, its limitations in terms of rearrangements and polyalkylation necessitate careful consideration.
-
Organometallic reagents offer a more controlled and versatile approach, allowing for the introduction of a wider range of alkyl and aryl groups with high efficiency. The requirement for pre-formed, sensitive reagents is a key drawback.
-
Transition metal-catalyzed C-H alkylation represents the most modern and atom-economical strategy. Its ability to directly functionalize C-H bonds with high selectivity holds immense promise for complex molecule synthesis. Further developments in catalyst design are expected to broaden the scope and applicability of this powerful methodology.
Researchers and drug development professionals should carefully evaluate these factors to select the optimal alkylation strategy that aligns with their synthetic goals and constraints. The continued exploration of novel catalytic systems is anticipated to provide even more efficient and selective methods for the functionalization of the ubiquitous cyclopentane ring in the future.
References
- 1. dl.icdst.org [dl.icdst.org]
- 2. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Alkylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel-Crafts Alkylation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed, Ring-Forming Aromatic C–H Alkylations with Unactivated Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds [mdpi.com]
- 10. Iridium-catalyzed C-H borylation of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Iodomethyl)cyclopentane: A Guide for Laboratory Professionals
(Iodomethyl)cyclopentane is a combustible liquid that can cause serious eye irritation, skin irritation, and respiratory irritation. [1] Proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This guide provides essential information on the safe disposal of this compound, in line with standard laboratory safety practices.
I. Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Key Hazards:
-
Causes serious eye irritation (H319) [1]
-
Causes skin irritation (H315) [1]
-
Combustible liquid [1]
-
Toxic if swallowed (H301) and may be fatal if swallowed and enters airways (H304) [3]
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves.[2]
-
Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[2]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁I | [1][4] |
| Molecular Weight | 210.05 g/mol | [1] |
| Purity | ≥98% | [4] |
| Storage | 4°C, protect from light | [4] |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[2] Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Collection:
-
Segregation: Collect waste this compound in a dedicated, properly labeled hazardous waste container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Container: Use a chemically resistant container that is in good condition and can be securely sealed. Ensure the container is compatible with halogenated organic compounds.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound". Also, indicate the approximate quantity of the waste.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from heat, sparks, open flames, and incompatible materials.[1][2]
-
Spill Cleanup: In case of a spill, soak up the material with an inert absorbent material (e.g., vermiculite, sand).[1] Collect the contaminated absorbent material in a suitable, closed container for disposal as hazardous waste.
-
Disposal Request: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is for guidance and is based on available safety data. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) before handling and disposing of any chemical.
References
Personal protective equipment for handling (Iodomethyl)cyclopentane
This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling (Iodomethyl)cyclopentane. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is a combustible liquid that can cause serious eye irritation, skin irritation, and respiratory irritation.[1] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure risks. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 or European Standard EN166. A face shield should be worn over goggles if there is a significant splash risk. | To protect eyes from splashes and vapors.[2] |
| Hand Protection | Chemical-impermeable gloves, such as nitrile or neoprene. For extended exposure, consider double-gloving or using heavier-duty gloves. | To prevent skin contact. Disposable nitrile gloves offer good protection against incidental splashes.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory. | To protect skin and personal clothing from spills and contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge may be necessary.[3] | To prevent inhalation of vapors. |
First Aid Measures
Immediate first aid is critical in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Get medical attention if skin irritation persists.[2][3] |
| Eye Contact | Rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[3][4] |
Operational Plan: Safe Handling and Storage
Handling:
-
Conduct a thorough hazard assessment before beginning any work.
-
Inspect all PPE for damage before use and don the required equipment as specified above.
-
Work in a well-ventilated area, preferably a chemical fume hood.[3]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[3][4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Use non-sparking tools.[4]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][3]
-
Incompatible with strong oxidizing agents.[3]
Disposal Plan
Waste from this compound is classified as hazardous.[1]
-
Chemical Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3][6] Do not discharge into sewer systems.[6]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[6]
Emergency Procedures: Spills and Fire
Spill Response:
-
Remove all sources of ignition.[3]
-
Ensure adequate ventilation.[1]
-
Wear appropriate personal protective equipment.[1]
-
Soak up the spill with inert absorbent material (e.g., sand, diatomaceous earth).[1][3]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[1][3]
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1] Water mist can be used to cool closed containers.[1]
-
Specific Hazards: The substance is a combustible liquid.[1] Containers may explode when heated.[1][3] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen iodide.[1][3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
